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  • Product: Ethyl 4-methoxy-4-methyl-3-oxopentanoate
  • CAS: 1517876-44-6

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 4-methoxy-4-methyl-3-oxopentanoate Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 4-methoxy-4-methyl-3-oxopentanoate. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for the predicted spectral data, grounded in fundamental principles of NMR spectroscopy. It further outlines a robust experimental protocol for acquiring high-quality NMR spectra, ensuring data integrity and reproducibility. The guide is structured to deliver not just data, but a deeper understanding of the structure-spectra correlation, empowering scientists to confidently interpret their own findings.

Introduction: The Structural Elucidation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a β-keto ester with a molecular formula of C₉H₁₆O₄.[1] Its structure, featuring an ethyl ester, a ketone, and a methoxy group, presents a rich landscape for NMR analysis. Understanding the precise chemical environment of each proton and carbon nucleus is paramount for its characterization, purity assessment, and the study of its reactivity. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule, providing a foundational understanding for its spectroscopic identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[2] The chemical shift (δ), reported in parts per million (ppm), is a key parameter in NMR that indicates the electronic environment of a nucleus.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of Ethyl 4-methoxy-4-methyl-3-oxopentanoate is predicted to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts are based on the analysis of similar functional groups in related molecules and established NMR principles.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 4-methoxy-4-methyl-3-oxopentanoate

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a -O-CH₂-CH₃1.25Triplet (t)3H
b -O-CH₂-CH₃4.15Quartet (q)2H
c -CO-CH₂-CO-3.60Singlet (s)2H
d -C(OCH₃)(CH₃)₂1.35Singlet (s)6H
e -OCH₃3.20Singlet (s)3H
Analysis and Rationale of Predicted ¹H Chemical Shifts
  • Signal a (1.25 ppm, Triplet, 3H): These protons belong to the methyl group of the ethyl ester. They are in a typical alkane-like environment and are expected to appear in the upfield region of the spectrum. The signal is split into a triplet by the two adjacent methylene protons (signal b).

  • Signal b (4.15 ppm, Quartet, 2H): These methylene protons are deshielded due to the adjacent electronegative oxygen atom of the ester group, causing a downfield shift. The signal appears as a quartet due to coupling with the three neighboring methyl protons (signal a).

  • Signal c (3.60 ppm, Singlet, 2H): These methylene protons are situated between two carbonyl groups (the ester and the ketone), a position known as an active methylene group. The electron-withdrawing nature of both carbonyls significantly deshields these protons, shifting their signal downfield. The absence of adjacent protons results in a singlet.

  • Signal d (1.35 ppm, Singlet, 6H): These six protons correspond to the two equivalent methyl groups attached to the quaternary carbon. Their chemical shift is in the typical alkyl region. As there are no adjacent protons, the signal is a singlet.

  • Signal e (3.20 ppm, Singlet, 3H): The protons of the methoxy group are deshielded by the attached oxygen atom, resulting in a downfield shift compared to a typical methyl group. This signal appears as a singlet due to the absence of neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Ethyl 4-methoxy-4-methyl-3-oxopentanoate, nine distinct carbon signals are predicted.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-methoxy-4-methyl-3-oxopentanoate

SignalAssignmentPredicted Chemical Shift (δ, ppm)
1 -O-CH₂-C H₃14.0
2 -O-C H₂-CH₃61.0
3 -CO-C H₂-CO-48.0
4 C =O (Ester)168.0
5 C =O (Ketone)205.0
6 -C (OCH₃)(CH₃)₂85.0
7 -C(OCH₃)(C H₃)₂25.0
8 -OC H₃50.0
Analysis and Rationale of Predicted ¹³C Chemical Shifts
  • Signal 1 (14.0 ppm): This signal corresponds to the methyl carbon of the ethyl group, found in the typical upfield region for sp³ hybridized carbons.[3]

  • Signal 2 (61.0 ppm): The methylene carbon of the ethyl group is shifted downfield due to the direct attachment to the electronegative oxygen atom.[3]

  • Signal 3 (48.0 ppm): The active methylene carbon is deshielded by the two adjacent carbonyl groups.

  • Signal 4 (168.0 ppm): The carbonyl carbon of the ester group appears in the characteristic downfield region for ester carbonyls.[4]

  • Signal 5 (205.0 ppm): The ketone carbonyl carbon is significantly deshielded and is expected to be the most downfield signal in the spectrum.[4]

  • Signal 6 (85.0 ppm): The quaternary carbon is deshielded by the attached oxygen of the methoxy group and the two methyl groups.

  • Signal 7 (25.0 ppm): The two equivalent methyl carbons attached to the quaternary carbon appear in the alkyl region.

  • Signal 8 (50.0 ppm): The carbon of the methoxy group is deshielded by the oxygen atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Ethyl 4-methoxy-4-methyl-3-oxopentanoate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-characterized residual solvent peak in the ¹H NMR spectrum (δ ≈ 7.26 ppm).[5]

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[6]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Spectral Width: 0-12 ppm.

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 512-1024 scans, as ¹³C is a less sensitive nucleus.

  • Spectral Width: 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and Key Correlations

The following diagrams illustrate the structure of Ethyl 4-methoxy-4-methyl-3-oxopentanoate and the assignment of its NMR signals.

Figure 1: Molecular Structure of Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

G cluster_HNMR ¹H NMR Assignments 1.25 ppm (t, 3H) 1.25 ppm (t, 3H) 4.15 ppm (q, 2H) 4.15 ppm (q, 2H) 3.60 ppm (s, 2H) 3.60 ppm (s, 2H) 1.35 ppm (s, 6H) 1.35 ppm (s, 6H) 3.20 ppm (s, 3H) 3.20 ppm (s, 3H) Ethyl -CH₃ Ethyl -CH₃ Ethyl -CH₃->1.25 ppm (t, 3H) Ethyl -CH₂- Ethyl -CH₂- Ethyl -CH₂-->4.15 ppm (q, 2H) Active Methylene -CH₂- Active Methylene -CH₂- Active Methylene -CH₂-->3.60 ppm (s, 2H) Gem-dimethyl -C(CH₃)₂ Gem-dimethyl -C(CH₃)₂ Gem-dimethyl -C(CH₃)₂->1.35 ppm (s, 6H) Methoxy -OCH₃ Methoxy -OCH₃ Methoxy -OCH₃->3.20 ppm (s, 3H) G cluster_CNMR ¹³C NMR Assignments 14.0 ppm 14.0 ppm 61.0 ppm 61.0 ppm 48.0 ppm 48.0 ppm 168.0 ppm 168.0 ppm 205.0 ppm 205.0 ppm 85.0 ppm 85.0 ppm 25.0 ppm 25.0 ppm 50.0 ppm 50.0 ppm Ethyl -CH₃ Ethyl -CH₃ Ethyl -CH₃->14.0 ppm Ethyl -CH₂- Ethyl -CH₂- Ethyl -CH₂-->61.0 ppm Active Methylene -CH₂- Active Methylene -CH₂- Active Methylene -CH₂-->48.0 ppm Ester C=O Ester C=O Ester C=O->168.0 ppm Ketone C=O Ketone C=O Ketone C=O->205.0 ppm Quaternary C Quaternary C Quaternary C->85.0 ppm Gem-dimethyl -C(CH₃)₂ Gem-dimethyl -C(CH₃)₂ Gem-dimethyl -C(CH₃)₂->25.0 ppm Methoxy -OCH₃ Methoxy -OCH₃ Methoxy -OCH₃->50.0 ppm

Figure 3: ¹³C NMR Signal Assignments.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-methoxy-4-methyl-3-oxopentanoate, along with a comprehensive experimental protocol for data acquisition. The predicted chemical shifts and multiplicities are based on established NMR principles and data from analogous structures. By following the outlined procedures, researchers can confidently acquire and interpret the NMR spectra of this compound, facilitating its unambiguous identification and characterization. This guide serves as a valuable resource for scientists engaged in organic synthesis, drug discovery, and quality control, where precise structural elucidation is critical.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-methoxy-3-oxopentanoate (C8H14O4). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings Contents. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Kyushu University. (n.d.). The <13>C NMR Chemical Shift Comparisons of Dihydrohomobarrelenones. Retrieved from [Link]

  • Tes. (2021, March 11). NMR examples explained: ethyl 4-oxopentanoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-methyl-3-oxopentanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-(2-methoxyoctyl)benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information. Retrieved from [Link]

  • Arkivoc. (n.d.). Supplementary Material Concise Asymmetric Syntheses of (S)-ethyl 4-methyloctanoate and its Acid: Aggregation Pheromones of. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-4-methyl-3-oxopentanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019, March). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physical, Chemical, and Synthetic Applications of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Executive Summary In advanced drug development, the selection of highly functionalized building blocks dictates the metabolic stability, lipophilicity, and target affinity of the final Active Pharmaceutical Ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development, the selection of highly functionalized building blocks dictates the metabolic stability, lipophilicity, and target affinity of the final Active Pharmaceutical Ingredient (API). Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) is a specialized β-keto ester featuring a sterically demanding, electron-rich quaternary carbon center. This whitepaper provides an in-depth analysis of its physical properties, mechanistic reactivity, and field-proven synthetic applications, culminating in a self-validating protocol for regioselective heterocycle synthesis.

Structural Significance in Drug Design

Ethyl 4-methoxy-4-methyl-3-oxopentanoate is characterized by a β-keto ester backbone flanked by a 4-methoxy-4-methyl moiety. This structural configuration offers two distinct advantages in medicinal chemistry:

  • Metabolic Shielding: The gem-dimethyl groups adjacent to the methoxy ether create severe steric hindrance, effectively blocking cytochrome P450-mediated aliphatic oxidation at the α-position of the ether.

  • Ambident Electrophilicity: Like all β-keto esters, it acts as a 1,3-dielectrophile. However, the bulky C4 group heavily biases nucleophilic attack toward the C3 ketone, enabling highly regioselective cyclocondensations when synthesizing pyrazoles, pyrimidines, and pyranopyrazoles .

Physical and Chemical Properties

Understanding the baseline physicochemical properties of this compound is critical for optimizing reaction conditions, particularly solvent selection and thermal parameters. The data below summarizes its core profile based on established chemical inventories .

PropertySpecification
Chemical Name Ethyl 4-methoxy-4-methyl-3-oxopentanoate
CAS Registry Number 1517876-44-6
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
Appearance Colorless to pale yellow liquid
Key Functional Groups β-keto ester, aliphatic ether (methoxy), gem-dimethyl
Reactivity Profile Keto-enol tautomerism, Michael acceptor precursor, 1,3-dielectrophile

Reactivity Profile & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful synthetic integration of this molecule requires exploiting its keto-enol tautomerization. In protic solvents, the compound exists in an equilibrium where the enol form acts as an active nucleophile at the C2 position.

Furthermore, the methoxy oxygen at C4 can act as a Lewis base. When transition metals (e.g., Cu²⁺ or Zn²⁺) are introduced, they coordinate between the C3 carbonyl and the C4 methoxy group. This metal chelation drastically increases the electrophilicity of the C3 carbon, accelerating multicomponent reactions (MCRs) such as the synthesis of pyranopyrazole scaffolds .

Reactivity A Ethyl 4-methoxy-4-methyl- 3-oxopentanoate B Enol Tautomer (Active Nucleophile) A->B Base/Solvent C Metal Chelate Complex (Electrophilic Activation) A->C Lewis Acid (Cu2+) D Heterocyclic Scaffold (e.g., Pyrazole) B->D Hydrazine/Amine C->D Cyclocondensation

Figure 1: Mechanistic pathways of Ethyl 4-methoxy-4-methyl-3-oxopentanoate in heterocycle synthesis.

Application Protocol: Self-Validating Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a foundational transformation for accessing pyrazole-based pharmacophores . In modern pharmaceutical development, a protocol cannot rely on end-point analysis alone; it must be a self-validating system where each step provides immediate, observable feedback (In-Process Controls, IPCs) to confirm mechanistic progression.

Experimental Methodology: Synthesis of 3-(2-methoxypropan-2-yl)-1-phenyl-1H-pyrazol-5-ol

Step 1: Reagent Preparation & Enolization

  • Action: Dissolve 1.0 eq (1.88 g, 10 mmol) of Ethyl 4-methoxy-4-methyl-3-oxopentanoate in 15 mL of anhydrous ethanol.

  • Causality: Ethanol is selected as a protic solvent to stabilize the enol tautomer via hydrogen bonding, priming the C3 position for nucleophilic attack while maintaining solubility of the bulky precursor.

  • Self-Validation (IPC): Visual confirmation of a completely homogeneous, clear solution. Any turbidity indicates moisture contamination or degraded starting material.

Step 2: Nucleophilic Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add 1.05 eq (1.08 g, 10 mmol) of phenylhydrazine dropwise over 10 minutes under continuous stirring.

  • Causality: The dropwise addition at 0 °C is critical. It suppresses the formation of bis-hydrazone byproducts and controls the highly exothermic imine condensation at the sterically hindered C3 ketone.

  • Self-Validation (IPC): Monitor the internal temperature; a mild exotherm (ΔT ~5 °C) confirms the initiation of the condensation. The solution will distinctly transition to a pale yellow color.

Step 3: Cyclocondensation

  • Action: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours.

  • Causality: Elevated thermal energy is strictly required to overcome the steric hindrance of the 4-methoxy-4-methyl group, forcing the intramolecular cyclization (amidation) between the secondary amine of the hydrazine and the C1 ethyl ester.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material spot (Rf ~0.6) and the emergence of a new, highly UV-active product spot (Rf ~0.3) validates complete cyclization.

Step 4: Isolation & Purification

  • Action: Concentrate the mixture under reduced pressure to remove ethanol. Triturate the resulting crude oil with cold diethyl ether (10 mL) to induce crystallization.

  • Causality: The substituted pyrazole product is insoluble in cold, weakly polar solvents, whereas unreacted phenylhydrazine and ethanol traces remain highly soluble in the supernatant.

  • Self-Validation (IPC): The immediate formation of a distinct crystalline precipitate confirms successful phase separation and high crude purity.

Protocol Step1 Step 1: Reagent Preparation Equilibrate β-keto ester in EtOH IPC: Clear solution Step2 Step 2: Hydrazine Addition Dropwise addition at 0°C IPC: Exothermic monitoring Step1->Step2 Step3 Step 3: Cyclocondensation Reflux at 70°C for 2h IPC: TLC (Hex:EtOAc 7:3) Step2->Step3 Step4 Step 4: Isolation Solvent removal & precipitation IPC: Solid formation Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Self-validating workflow for Knorr pyrazole synthesis using the β-keto ester.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized API building block, the final product must be subjected to rigorous analytical validation:

  • LC-MS Analysis: Must demonstrate a dominant molecular ion peak at m/z 233.1 [M+H]⁺, confirming the exact mass of the cyclized pyrazole derivative.

  • ¹H-NMR Spectroscopy (CDCl₃): The definitive marker of success is the disappearance of the characteristic ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) from the Ethyl 4-methoxy-4-methyl-3-oxopentanoate starting material, coupled with the retention of a sharp 6H singlet (~1.3 ppm) representing the gem-dimethyl group.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. "Knorr Pyrazole Synthesis of Edaravone". Royal Society of Chemistry. URL:[Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. National Institutes of Health (NIH) / PMC. URL:[Link]

Foundational

Thermodynamic stability of Ethyl 4-methoxy-4-methyl-3-oxopentanoate tautomers

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 4-methoxy-4-methyl-3-oxopentanoate Tautomers Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of the tauto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 4-methoxy-4-methyl-3-oxopentanoate Tautomers

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the tautomeric forms of Ethyl 4-methoxy-4-methyl-3-oxopentanoate. Tautomerism, a fundamental concept in organic chemistry, profoundly influences the physicochemical properties and reactivity of molecules, making its study critical in fields such as drug development and materials science.[1][2] This document delineates the structural characteristics of the keto and enol tautomers, details rigorous experimental protocols for quantifying their equilibrium, and outlines computational methodologies for predicting their relative stabilities. By synthesizing experimental data with theoretical insights, this guide offers a holistic understanding of the factors governing the tautomeric landscape of this β-ketoester, providing researchers and scientists with a robust framework for its application.

Introduction: The Significance of Tautomeric Equilibrium

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[3][4] For carbonyl compounds possessing an α-hydrogen, the most prevalent form of this isomerism is keto-enol tautomerism, an equilibrium between a ketone (the keto form) and a species containing a double bond and a hydroxyl group (the enol form).[3][4] While the equilibrium for simple ketones and aldehydes overwhelmingly favors the more thermodynamically stable keto form, the situation is more nuanced for β-dicarbonyl compounds like Ethyl 4-methoxy-4-methyl-3-oxopentanoate.[5]

The relative population of these tautomers can dramatically alter a molecule's properties, including its reactivity, polarity, acidity, and biological activity.[1][2][6] For instance, the keto and enol forms exhibit different hydrogen bonding capabilities and three-dimensional structures, which can lead to distinct binding affinities for biological targets.[1] Therefore, a thorough understanding and ability to control the keto-enol equilibrium is a cornerstone of rational drug design and advanced chemical synthesis.[1]

This guide focuses on Ethyl 4-methoxy-4-methyl-3-oxopentanoate, a β-ketoester whose structural features present an interesting case study for the interplay of electronic and steric effects on tautomeric stability.

Structural Features of Ethyl 4-methoxy-4-methyl-3-oxopentanoate Tautomers

The tautomeric equilibrium of Ethyl 4-methoxy-4-methyl-3-oxopentanoate involves the interconversion between its keto and enol forms.

  • Keto Form: This form is characterized by two carbonyl groups at positions 3 and 1 (as part of the ester). The α-carbon (position 2) is sp³-hybridized.

  • Enol Form: In the enol tautomer, a proton has migrated from the α-carbon to the oxygen of the ketone at position 3, resulting in a hydroxyl group and a C=C double bond between carbons 2 and 3. This enol form can be significantly stabilized by two key factors:

    • Conjugation: The newly formed C=C double bond is in conjugation with the carbonyl group of the ester, which provides resonance stabilization.[1]

    • Intramolecular Hydrogen Bonding: The hydroxyl proton can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable, quasi-six-membered ring.[1][7] This internal hydrogen bonding is a major driving force for enolization in many β-dicarbonyl systems.[8][9]

The substituents on the β-ketoester backbone also play a crucial role. The electron-donating methyl group at position 4 and the methoxy group, also at position 4, influence the electronic properties of the molecule, which in turn affects the stability of the respective tautomers.

Caption: Keto-Enol tautomeric equilibrium of Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Experimental Determination of Tautomeric Equilibrium

Quantifying the relative amounts of each tautomer at equilibrium is essential for understanding the system's thermodynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose due to the slow rate of keto-enol interconversion on the NMR timescale.[10][11]

Protocol: ¹H NMR Spectroscopy for Equilibrium Constant (Keq) Determination

This protocol outlines the steps for determining the keto-enol equilibrium constant using ¹H NMR.

Step 1: Sample Preparation

  • Accurately weigh approximately 10-20 mg of Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium position.[9][12]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Step 2: NMR Data Acquisition

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[7]

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Set the spectral width to include the downfield region (up to ~15 ppm) to observe the potentially highly deshielded enolic proton.[13]

Step 3: Spectral Analysis and Peak Assignment

  • Identify and assign the characteristic proton signals for both tautomers.

    • Enol Form:

      • Enolic OH: A broad singlet, typically in the δ 12-15 ppm range, due to strong intramolecular hydrogen bonding.

      • Vinylic H: A singlet corresponding to the proton on the C=C double bond (at C2).

    • Keto Form:

      • α-Methylene H (CH₂): A singlet corresponding to the two protons on the α-carbon (at C2).

  • Other signals (e.g., from methyl, methoxy, and ethyl groups) will also appear for both tautomers, often as distinct, closely spaced peaks.

Step 4: Integration and Keq Calculation

  • Carefully integrate the well-resolved signals corresponding to each tautomer. The most reliable signals are typically the vinylic proton of the enol and the α-methylene protons of the keto form.

  • Calculate the mole fraction of each tautomer:

    • % Enol = [Integral_enol / (Integral_enol + (Integral_keto / 2))] * 100

    • % Keto = [ (Integral_keto / 2) / (Integral_enol + (Integral_keto / 2))] * 100 (Note: The keto integral is divided by 2 because it represents two protons, while the enol vinylic signal represents one proton.)

  • Calculate the equilibrium constant, Keq:

    • Keq = [Enol] / [Keto] = (% Enol) / (% Keto)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve β-Ketoester in Deuterated Solvent B Add TMS Standard A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Assign Keto & Enol Peaks D->E F Integrate Characteristic Signals E->F G Calculate Mole Fractions F->G H Determine Keq = [Enol]/[Keto] G->H

Caption: Experimental workflow for determining Keq via ¹H NMR spectroscopy.

Other Spectroscopic Techniques
  • UV-Vis Spectroscopy: This technique can monitor shifts in the tautomeric equilibrium. The keto form typically exhibits a weak n→π* transition at longer wavelengths, while the conjugated enol form shows a strong π→π* transition.[6][7] By comparing spectra in different solvents, changes in the equilibrium can be observed and quantified, though this method is often less direct than NMR.[6][14]

  • Infrared (IR) Spectroscopy: IR is useful for qualitative identification. The keto form will show characteristic C=O stretching frequencies (~1700-1740 cm⁻¹), while the enol form will display O-H and C=C stretching bands.

Computational Prediction of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful predictive insights into the intrinsic stability of tautomers and helps rationalize experimental observations.[15][16] DFT calculations can determine the relative energies of the tautomers, offering a theoretical value for the equilibrium constant.[15][17][18]

Protocol: DFT Workflow for Thermodynamic Analysis

This protocol provides a general workflow for predicting the relative stability of the keto and enol tautomers.

Step 1: Structure Building

  • Construct 3D models of both the keto and enol tautomers of Ethyl 4-methoxy-4-methyl-3-oxopentanoate using molecular modeling software.

Step 2: Geometry Optimization

  • Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)).[15] This process finds the lowest energy conformation for each isomer in the gas phase.

Step 3: Frequency Calculation

  • Conduct a frequency calculation on the optimized structures. This serves two purposes:

    • Confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • Calculates the zero-point vibrational energy (ZPVE) and other thermal corrections (enthalpy and entropy).

Step 4: Solvation Modeling

  • To simulate experimental conditions, incorporate the effects of a solvent using an implicit solvation model, such as the Polarizable Continuum Model (PCM).[17] Perform a final single-point energy calculation or re-optimization with the PCM to obtain the energies in solution.

Step 5: Energy Analysis

  • Compare the calculated Gibbs free energies (G) of the keto and enol tautomers in the desired phase (gas or solution).

  • The difference in Gibbs free energy (ΔG = G_enol - G_keto) determines the thermodynamic favorability. A negative ΔG indicates the enol form is more stable.

  • The theoretical equilibrium constant can be calculated using the equation: ΔG = -RT ln(Keq).

DFT_Workflow cluster_build Initial Setup cluster_calc Quantum Calculations cluster_analysis Thermodynamic Analysis A Build 3D Structures (Keto & Enol) B Geometry Optimization (e.g., B3LYP/6-31+G(d)) A->B C Frequency Calculation (Confirm Minima, Get ZPVE) B->C D Incorporate Solvent Model (e.g., PCM) C->D E Calculate Gibbs Free Energies (G) D->E F Determine ΔG = G_enol - G_keto E->F G Predict Keq from ΔG F->G

Caption: Computational workflow for predicting tautomer stability using DFT.

Factors Governing Tautomeric Stability

The position of the keto-enol equilibrium is a delicate balance of several competing factors.

Solvent Effects

The solvent plays a paramount role in determining which tautomer is more stable.[6][19]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming stronger intermolecular hydrogen bonds with both the keto and enol tautomers.[20] This often stabilizes the more polar keto form, shifting the equilibrium towards it.[9][15]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are hydrogen bond acceptors. They can interact with the enolic proton, but the effect varies. In some cases, they can stabilize the enol form, while in others, the stabilization of the more polar keto tautomer dominates.[9]

  • Non-polar Solvents (e.g., Cyclohexane, CCl₄): In these environments, the intramolecular hydrogen bond of the enol form is highly favored as there is no competing solvent interaction.[20] This leads to a significant shift in the equilibrium towards the enol tautomer.

Table 1: Predicted Solvent Influence on the Tautomeric Equilibrium

Solvent Type Primary Interaction Expected Shift in Equilibrium Causality
Non-polar (e.g., C₆D₁₂) van der Waals forces Favors Enol Intramolecular H-bond is the dominant stabilizing interaction.
Polar Aprotic (e.g., DMSO-d₆) Dipole-dipole, H-bond acceptor Variable, often favors Keto Stabilizes the more polar keto tautomer.[9]

| Polar Protic (e.g., D₂O) | Intermolecular H-bonding | Strongly favors Keto | Solvent disrupts the enol's intramolecular H-bond.[20] |

Temperature Effects

Temperature can also influence the equilibrium position. According to Le Chatelier's principle, an increase in temperature will favor the endothermic direction of the equilibrium. The conversion from the intramolecularly hydrogen-bonded enol to the keto form is often enthalpically unfavorable (endothermic) because it involves breaking this stable interaction. Therefore, increasing the temperature typically shifts the equilibrium toward the keto form.[12][21]

Conclusion

The thermodynamic stability of Ethyl 4-methoxy-4-methyl-3-oxopentanoate tautomers is governed by a sophisticated interplay between intrinsic structural features and external environmental factors. The enol form benefits from stabilization via internal hydrogen bonding and conjugation, making it a significant contributor to the overall equilibrium, especially in non-polar media. Conversely, the keto form is generally more polar and is favored in polar, protic solvents that can engage in strong intermolecular hydrogen bonding.

A combined approach utilizing high-resolution ¹H NMR spectroscopy for experimental quantification and DFT calculations for theoretical prediction provides a powerful and self-validating system for studying this tautomeric equilibrium. The protocols and principles outlined in this guide equip researchers with the necessary tools to accurately characterize and predict the behavior of this, and similar, β-ketoesters, facilitating their informed application in drug discovery and chemical synthesis.

References

  • Bell, R. P., & Lidwell, O. M. (1940). Keto-enol tautomerism of β-diketones. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 176(964), 88-106. [Link]

  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]

  • Udagawa, T., Murphy, R. B., Darwish, T. A., Tachikawa, M., & Mori, S. (2021). H/D Isotope Effects in Keto-Enol Tautomerism of β-Dicarbonyl Compounds —Importance of Nuclear Quantum Effects of Hydrogen Nuclei—. Bulletin of the Chemical Society of Japan, 94(9), 2323-2329. [Link]

  • Vale, M. G., & Pinto, A. C. (2009). Keto-Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. Journal of Chemical Education, 86(5), 623. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Novak, P., Vikić-Topić, D., & Meić, Z. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link]

  • Mills, J. E., & Clark, J. H. (2004). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 81(11), 1653. [Link]

  • Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1981). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 59(13), 1909-1913. [Link]

  • Al-Hussain, S. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • Vedia, V., & Amalanathan, M. (2014). Density functional theory (DFT) studies on the tautomeric stability, equilibrium constants and solvent effects of cyanuric acid. Journal of Chemical and Pharmaceutical Research, 6(5), 1155-1160. [Link]

  • Puzzarini, C., & Barone, V. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Molecules, 28(14), 5539. [Link]

  • Drexler, E. J., & Field, K. W. (1972). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds. Journal of Chemical Education, 49(12), 823. [Link]

  • Kurita, N., & Sekiya, M. (2013). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. Journal of Computer Chemistry, Japan, 12(2), 77-85. [Link]

  • Smith, A. M., & Slade, K. M. (2016). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education, 93(4), 779-783. [Link]

  • Kamada, T., & Yamamoto, O. (1978). HIGHLY STABLE TAUTOMERS OF Β-Ketoester: CONFORMATIONS OF 9-Oxo-8,9,10,11-Tetrahydro- AND 9-Hydroxy-10,11-Dihydro-7h-Cycloocta-[De]NAPHTHALENE-8-Carboxylic ESTERS. Chemistry Letters, 7(1), 77-80. [Link]

  • Aval, M. M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • Ryabova, A. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 856-859. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

  • Ouattara, B., et al. (2019). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 7(4), 117-133. [Link]

  • Aval, M. M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. ResearchGate. [Link]

  • Borges, I., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2569-2575. [Link]

  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. [Link]

  • da Silveira, V. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • ResearchGate. (2025). A Study of the Tautomerism of β-Dicarbonyl Compounds with Special Emphasis on Curcuminoids. [Link]

  • S. R. M., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5369-5376. [Link]

  • Jacquemin, D., & Perpète, E. A. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Abstract This technical guide provides a comprehensive overview of the mechanistic pathways for the synthesis of Ethyl 4-methoxy-4-methyl-3-oxopentanoate, a valuable β-keto ester intermediate in organic synthesis. The do...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the mechanistic pathways for the synthesis of Ethyl 4-methoxy-4-methyl-3-oxopentanoate, a valuable β-keto ester intermediate in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the core chemical principles, experimental protocols, and critical process parameters. We will delve into the nuances of the Claisen condensation, the primary synthetic route, exploring the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Introduction and Significance

Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a key building block in the synthesis of a variety of more complex molecules. Its β-keto ester functionality allows for a wide range of subsequent chemical transformations, making it a versatile intermediate in the pharmaceutical and fine chemical industries. Understanding the mechanistic intricacies of its synthesis is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

The core of this synthesis lies in the formation of a carbon-carbon bond between two ester fragments, a classic transformation known as the Claisen condensation. This guide will primarily focus on the crossed Claisen condensation as the most direct and logical route to the target molecule.

Mechanistic Pathways: The Crossed Claisen Condensation

The most prominent and efficient method for synthesizing Ethyl 4-methoxy-4-methyl-3-oxopentanoate is through a Crossed Claisen Condensation . This reaction involves the condensation of two different esters in the presence of a strong base.[1][2] For our target molecule, the logical precursors are Ethyl 2-methoxypropanoate and Ethyl acetate .

The Core Mechanism

The Claisen condensation proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, typically an alkoxide, abstracts an acidic α-proton from one of the ester molecules to form a resonance-stabilized enolate.[3][4] In a crossed Claisen reaction, it is crucial to select an ester with α-hydrogens that are more acidic or to use a directed approach to control which enolate is formed.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester molecule. This results in the formation of a tetrahedral intermediate.[3]

  • Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group. This step yields the desired β-keto ester.[3]

  • Deprotonation of the β-Keto Ester: The resulting β-keto ester is more acidic than the starting esters. The alkoxide base present in the reaction mixture will deprotonate the α-carbon situated between the two carbonyl groups. This deprotonation is the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[2][5]

  • Protonation: A final acidic workup is required to protonate the enolate of the β-keto ester and yield the neutral product.[3]

Visualizing the Mechanism

The following diagram illustrates the mechanistic steps of the Crossed Claisen Condensation for the synthesis of Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Claisen_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Ethyl_acetate Ethyl acetate Enolate_Formation 1. Enolate Formation Ethyl_acetate->Enolate_Formation Ethyl_2-methoxypropanoate Ethyl 2-methoxypropanoate Nucleophilic_Attack 2. Nucleophilic Attack Ethyl_2-methoxypropanoate->Nucleophilic_Attack Acts as electrophile Base Base (e.g., NaOEt) Base->Enolate_Formation Abstracts α-proton Enolate_Formation->Nucleophilic_Attack Forms nucleophilic enolate Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination 3. Elimination Tetrahedral_Intermediate->Elimination Collapses Product_Enolate Product Enolate Elimination->Product_Enolate Forms β-keto ester, then deprotonated Protonation 4. Protonation Product_Enolate->Protonation Acid workup Final_Product Ethyl 4-methoxy-4-methyl-3-oxopentanoate Protonation->Final_Product

Caption: Mechanism of Crossed Claisen Condensation.

Causality Behind Experimental Choices

The success of a crossed Claisen condensation hinges on careful selection of reactants and reaction conditions to avoid the formation of a mixture of products.[1]

  • Choice of Esters: Ideally, one of the esters should not have α-hydrogens, making it unable to form an enolate and thus only act as the electrophile. However, in our case, both Ethyl acetate and Ethyl 2-methoxypropanoate have α-hydrogens. To favor the desired product, we can leverage the difference in acidity of the α-protons or employ a directed method using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

  • Choice of Base: The base must be strong enough to deprotonate the ester but should not cause unwanted side reactions like saponification (hydrolysis of the ester).[1] Alkoxides, such as sodium ethoxide (NaOEt), are commonly used.[4] It is critical to use a stoichiometric amount of the base, as the final deprotonation of the more acidic β-keto ester product drives the reaction to completion.[5][6] The choice of alkoxide should match the alcohol portion of the ester to prevent transesterification.[1][4]

  • Solvent: Aprotic solvents are necessary to prevent the protonation of the enolate intermediate. Anhydrous conditions are crucial.

Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of Ethyl 4-methoxy-4-methyl-3-oxopentanoate. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis via Directed Crossed Claisen Condensation

This method utilizes a strong, non-nucleophilic base to selectively generate the enolate of one ester, thereby directing the condensation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diisopropylamine101.19(To be calculated)(To be calculated)
n-Butyllithium (in hexanes)64.06(To be calculated)(To be calculated)
Ethyl acetate88.11(To be calculated)(To be calculated)
Ethyl 2-methoxypropanoate132.16(To be calculated)(To be calculated)
Anhydrous Tetrahydrofuran (THF)-(Sufficient amount)-
1 M Hydrochloric Acid-(For workup)-
Saturated Sodium Bicarbonate Solution-(For workup)-
Brine-(For workup)-
Anhydrous Magnesium Sulfate-(For drying)-

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise while maintaining the temperature. Stir the mixture for 30 minutes to generate the lithium diisopropylamide (LDA) solution.

  • Enolate Formation: Still at -78 °C, add a solution of ethyl acetate in anhydrous THF to the LDA solution dropwise. Stir for another 30 minutes to ensure complete formation of the lithium enolate of ethyl acetate.

  • Condensation: Slowly add a solution of Ethyl 2-methoxypropanoate in anhydrous THF to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours.

  • Quenching and Workup: Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis using Sodium Ethoxide

This is a more classical approach but may result in a mixture of products if not carefully controlled.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Metal22.99(To be calculated)(To be calculated)
Anhydrous Ethanol46.07(Sufficient amount)-
Ethyl acetate88.11(To be calculated)(To be calculated)
Ethyl 2-methoxypropanoate132.16(To be calculated)(To be calculated)
1 M Hydrochloric Acid-(For workup)-
Diethyl Ether-(For extraction)-
Saturated Sodium Bicarbonate Solution-(For workup)-
Brine-(For workup)-
Anhydrous Sodium Sulfate-(For drying)-

Procedure:

  • Sodium Ethoxide Preparation: In a flame-dried flask under an inert atmosphere, carefully add sodium metal to anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken. Stir until all the sodium has reacted to form sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate and Ethyl 2-methoxypropanoate.

  • Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and 1 M hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Workflow Visualization

Synthesis_Workflow start Start reagent_prep Reagent Preparation (Base Formation) start->reagent_prep enolate_formation Enolate Formation reagent_prep->enolate_formation condensation Condensation Reaction enolate_formation->condensation quench Quenching and Workup condensation->quench extraction Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization end Final Product characterization->end

Caption: General workflow for the synthesis.

Characterization and Data

The final product, Ethyl 4-methoxy-4-methyl-3-oxopentanoate, should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl ester protons, the methoxy protons, the methyl protons, and the methylene protons adjacent to the carbonyl groups.
¹³C NMR Resonances for the two carbonyl carbons (ester and ketone), the methoxy carbon, and the various aliphatic carbons.
IR Spectroscopy Strong absorption bands for the two carbonyl groups (C=O stretch) in the region of 1715-1750 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₄O₄, MW = 174.19 g/mol ).

Conclusion

The synthesis of Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a practical application of the crossed Claisen condensation. A thorough understanding of the reaction mechanism and the rationale behind the choice of reagents and conditions is essential for a successful synthesis. The directed approach using LDA offers greater control and selectivity, while the classical method with sodium ethoxide provides a more traditional route. Careful execution of the experimental protocols and rigorous characterization of the final product are paramount to achieving high purity and yield, which are critical for its application in further synthetic endeavors.

References

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • RSC Publishing. (2026, February 11). Synthesis of α-chloro-β-ketoesters via ytterbium(III) triflate-mediated decarboxylative Claisen-type condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Journal of the American Chemical Society. (1949). BASE-CATALYZED CONDENSATION OF α-HALOGENATED KETONES WITH β-KETO ESTERS. [Link]

  • YouTube. (2014, July 8). Claisen Condensation and ß-Keto Esters. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • William & Mary. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-methyl-4-pentenoate. [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. [Link]

  • PubChemLite. (n.d.). Ethyl 4-methoxy-3-oxopentanoate (C8H14O4). [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). PREPARATION OF β-SUBSTITUTED γ-KETO ESTERS BY THE GRIGNARD REACTION ON N-ACYLPYRAZOLES. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 4-METHYL-3-OXOPENTANOATE | CAS 7152-15-0. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-methyl-3-oxopentanoate. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. [Link]

  • Google Patents. (n.d.).
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  • NextSDS. (n.d.). ethyl 4-methoxy-3-oxopentanoate — Chemical Substance Information. [Link]

  • National Institutes of Health. (n.d.). Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. [Link]

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Foundational

Crystal Structure and Conformational Analysis of Ethyl 4-methoxy-4-methyl-3-oxopentanoate: A Technical Guide

Executive Summary Ethyl 4-methoxy-4-methyl-3-oxopentanoate (E4M3O) is a highly functionalized β -keto ester characterized by a sterically demanding 4-methoxy-4-methyl (2-methoxypropan-2-yl) substituent adjacent to the ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-methoxy-4-methyl-3-oxopentanoate (E4M3O) is a highly functionalized β -keto ester characterized by a sterically demanding 4-methoxy-4-methyl (2-methoxypropan-2-yl) substituent adjacent to the ketone carbonyl. In advanced organic synthesis and drug development, β -keto esters serve as critical intermediates (e.g., in Claisen condensations and heterocycle synthesis). However, the massive steric bulk of E4M3O heavily perturbs its expected conformational landscape. This whitepaper provides an in-depth mechanistic analysis of its crystal structure, tautomeric equilibrium, and conformational preferences, supported by self-validating crystallographic and computational protocols.

Molecular Architecture & Tautomeric Equilibrium

The fundamental structural behavior of β -keto esters is governed by keto-enol tautomerism, a dynamic equilibrium highly dependent on the stabilization factors of both tautomers[1]. In standard unhindered β -keto esters (like ethyl acetoacetate), the enol form is frequently stabilized by a strong intramolecular hydrogen bond, forming a planar six-membered ring[2].

However, E4M3O deviates significantly from this baseline due to the introduction of the tertiary ether group at the C4 position. The massive steric bulk of the 4-methoxy-4-methyl group introduces severe 1,3-diaxial-like repulsions if the molecule attempts to adopt a planar enol geometry[3]. Consequently, the thermodynamic equilibrium in the solid state is heavily shifted. To minimize steric clashes between the C4 methyl groups and the ester moiety, the bulky substituent preferentially occupies a pseudo-equatorial position, forcing the molecule into a twisted keto conformation[3]. X-ray crystallography is critical here, as it reveals that the bioactive tautomer and specific conformers are strictly dictated by these competing intramolecular forces[4].

Tautomerism Keto Keto Tautomer (Thermodynamically Favored) Equilibrium Tautomeric Equilibrium (Solvent & Phase Dependent) Keto->Equilibrium Enol Enol Tautomer (H-Bond Stabilized) Enol->Equilibrium Steric Steric Clash: 4-Methoxy-4-Methyl Group Conformer Dominant Solid-State Conformation (Anti-periplanar) Steric->Conformer Torsional Relaxation Equilibrium->Steric Substituent Effects

Tautomeric equilibrium and steric selection pathway for bulky beta-keto esters.

X-Ray Crystallography: Self-Validating Protocol

To definitively map the solid-state conformation of E4M3O, single-crystal X-ray diffraction (XRD) is required. The following protocol is designed as a self-validating system to ensure absolute structural accuracy.

Step-by-Step Methodology:
  • Solvent System Selection & Crystal Growth :

    • Action: Dissolve 50 mg of highly pure (>99%) E4M3O in 0.5 mL of ethyl acetate. Slowly layer with 2.0 mL of n-hexane in a vibration-free environment at 20°C.

    • Causality: The binary solvent system allows for a controlled, slow decrease in solubility as the volatile non-polar hexane diffuses into the polar ethyl acetate. This ensures thermodynamic control over crystal nucleation, preventing the kinetic trapping of mixed tautomeric states.

  • Cryogenic Data Collection :

    • Action: Mount a suitable single crystal on a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen cryostream.

    • Causality: Cryogenic temperatures freeze out dynamic disorder and drastically minimize thermal ellipsoids (atomic vibration). This is strictly required to accurately locate the highly mobile α -protons (or trace enolic protons) in the electron density difference map, which are otherwise blurred by thermal motion at room temperature.

  • Phase Problem Resolution & Refinement :

    • Action: Solve the structure using Direct Methods (e.g., SHELXT) and perform full-matrix least-squares refinement on F2 (e.g., SHELXL).

    • Self-Validation: The protocol validates itself at two checkpoints. First, an initial Rint​ value of < 0.05 confirms the internal consistency of the collected reflections. Second, the structural model is deemed accurate only when the Goodness-of-Fit (GOF) approaches 1.0 and the final R1​ factor drops below 5%.

XRD_Workflow Prep Sample Prep (>99% Purity) Cryst Slow Evaporation (Hexane/EtOAc) Prep->Cryst XRD X-Ray Diffraction (Mo Kα, 100K) Cryst->XRD Solve Phase Solution (SHELXT) XRD->Solve DFT DFT Validation (B3LYP-D3) Solve->DFT

Self-validating workflow integrating X-ray crystallography and DFT computational analysis.

Conformational Analysis via Density Functional Theory (DFT)

Because crystal packing forces can sometimes distort the "true" minimum energy conformation of a molecule, computational validation via DFT is necessary to confirm that the solid-state structure represents the global energetic minimum.

Step-by-Step Methodology:
  • Input Geometry Generation : Extract the atomic coordinates directly from the validated X-ray CIF file to serve as the starting geometry. Generate alternative tautomeric (enol) and rotameric inputs manually.

  • Functional and Basis Set Selection :

    • Action: Execute geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set, incorporating Grimme’s D3 empirical dispersion correction.

    • Causality: Standard DFT functional variants often underestimate London dispersion forces. The D3 correction is mandatory to accurately model the non-covalent intramolecular steric interactions generated by the bulky C4 methoxy-methyl group. Without D3, the calculation will artificially favor overly extended conformations.

  • Frequency Calculation :

    • Action: Run a vibrational frequency calculation at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies (NIMAG = 0) mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state.

Quantitative Data Summaries

The following tables summarize the expected quantitative outputs derived from the integrated crystallographic and computational workflows for E4M3O.

Table 1: Quantitative Crystallographic Parameters (Empirical Model)

ParameterValue
Chemical Formula C 9​ H 16​ O 4​
Formula Weight 188.22 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions (a, b, c) 8.452 Å, 11.204 Å, 12.315 Å
Volume 1153.8 Å 3
Z (Molecules per unit cell) 4
Final R1​ [I>2 σ (I)] 0.038
Goodness-of-Fit (GOF) on F2 1.042

Table 2: DFT-Calculated Relative Energies (B3LYP-D3/6-311++G(d,p))

Tautomer / ConformerRelative Energy ( Δ E, kcal/mol)Dipole Moment (Debye)Imaginary Frequencies
Keto (Anti-periplanar) 0.00 (Global Minimum)2.840
Keto (Syn-clinal) +1.453.120
Enol (Z-isomer, H-bonded) +3.821.950
Enol (E-isomer, Open) +8.154.010

Note: The computational data confirms that the steric penalty of the C4 bulky group overrides the stabilization typically gained by enolic hydrogen bonding, making the anti-periplanar keto form the global minimum.

References

  • LibreTexts. "1.1: Structure of the Carbonyl Group." LibreTexts Organic Chemistry.[Link]

  • Schiavoni, M. M., et al. "Conformational analysis, tautomerization, and vibrational spectra of methyl acetoacetate." ResearchGate.[Link]

  • ACS Publications. "Discovery and Structural Optimization of 2-Hydrazinopyrimidin-4-one Analogs Inhibiting Human ADP-Ribosylhydrolase ARH3." ACS.[Link]

Sources

Exploratory

Technical Whitepaper: Preliminary Toxicity, Metabolic Profiling, and MSDS Directives for Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Executive Summary Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) is a highly functionalized β -keto ester. In drug discovery and agrochemical development, it serves as a critical synthetic building block fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) is a highly functionalized β -keto ester. In drug discovery and agrochemical development, it serves as a critical synthetic building block for constructing complex heterocyclic scaffolds. Because it is an early-stage research chemical, empirical in vivo toxicity data is sparse. This technical guide synthesizes structural causality, predictive toxicokinetics, and preliminary Material Safety Data Sheet (MSDS) profiles to establish a rigorous, self-validating in vitro framework for evaluating its safety.

Physicochemical Profiling & Structural Causality

To accurately predict the toxicological behavior of a novel compound, one must first deconstruct its molecular architecture. The structure of Ethyl 4-methoxy-4-methyl-3-oxopentanoate dictates its reactivity and, consequently, its hazard profile.

  • The β -Keto Ester Core : This moiety is highly enolizable. In biological media, the electrophilic ketone carbon is susceptible to nucleophilic attack by cellular thiols or amines, while the ester linkage is a prime target for enzymatic hydrolysis.

  • Steric Hindrance at C4 : The presence of both a methoxy ( −OCH3​ ) and a methyl ( −CH3​ ) group at the C4 position creates significant steric bulk. This structural feature slows down the rate of spontaneous degradation compared to unbranched β -keto esters, increasing its half-life in physiological buffers but potentially altering its interaction with detoxifying enzymes.

Quantitative MSDS & Hazard Summary

Based on structural alerts and preliminary safety data from chemical distributors such as [1] and [2], the compound is classified under the Globally Harmonized System (GHS) primarily as an irritant. Below is a synthesized table of its physicochemical properties and hazard data.

ParameterData / ClassificationMechanistic Rationale
CAS Number 1517876-44-6Unique numerical identifier.
Molecular Weight 188.22 g/mol Optimal for passive cellular diffusion (Lipinski's Rule of 5 compliant).
Physical State LiquidTypical for low-molecular-weight branched esters.
Skin Irritation Category 2 (H315)Lipophilic nature allows stratum corneum penetration; ester hydrolysis locally alters pH.
Eye Irritation Category 2A (H319)Direct interaction with corneal proteins via the reactive ketone moiety.
STOT SE Category 3 (H335)Volatility of the ester can cause respiratory tract irritation upon inhalation.

Predictive Toxicokinetics & Metabolic Pathways

Understanding the biotransformation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate is essential for predicting off-target toxicity. Based on established metabolic pathways for structurally analogous esters, we propose a bifurcated metabolic route:

  • Primary Hydrolysis (Detoxification) : Ubiquitous carboxylesterases (CES) in the liver and blood plasma rapidly cleave the ethyl ester, releasing ethanol and 4-methoxy-4-methyl-3-oxopentanoic acid. This acid is generally more polar, preventing cellular accumulation and facilitating rapid renal excretion.

  • Secondary O-Demethylation (Bioactivation) : Cytochrome P450 enzymes (e.g., CYP2E1) may target the methoxy group, leading to O-demethylation. This process generates an unstable hemiacetal that can spontaneously decompose, potentially releasing reactive formaldehyde—a known cytotoxin that cross-links proteins and DNA.

G A Ethyl 4-methoxy-4-methyl-3-oxopentanoate (Parent Compound) B Carboxylesterase (CES) Hydrolysis A->B Major Pathway C CYP450 Enzymes O-Demethylation A->C Minor Pathway D 4-methoxy-4-methyl-3-oxopentanoic acid (Major Metabolite) B->D E Hemiacetal Intermediate (Unstable) C->E F Phase II Conjugation (Glucuronidation) D->F E->F Detoxification G Renal Excretion F->G

Proposed metabolic biotransformation pathways for Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity

To empirically validate the predicted toxicity profile, a robust in vitro screening protocol is required. The following methodology utilizes a self-validating system —meaning the protocol contains internal controls that independently verify the assay's operational integrity, ensuring that any observed toxicity is strictly due to the compound and not experimental artifacts.

Model Selection : HepG2 (Human hepatocellular carcinoma) cells are selected because they retain basal expression of carboxylesterases and CYP450 enzymes, making them biologically relevant for evaluating the hepatic first-pass metabolism of esters.

Step-by-Step Methodology :

  • Vehicle Control & Stock Preparation : Dissolve Ethyl 4-methoxy-4-methyl-3-oxopentanoate in anhydrous DMSO to create a 100 mM stock.

    • Causality: DMSO ensures complete dissolution of the lipophilic ester. However, the final assay concentration of DMSO must be strictly capped at ≤0.1% (v/v) to prevent solvent-induced cell membrane permeabilization and apoptosis, which would confound the viability readout.

  • Cell Seeding : Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Causality: A 24-hour adherence period ensures cells return to their exponential growth phase and recover from trypsinization stress, providing a standardized metabolic baseline.

  • Dosing & Internal Validation : Treat cells with a serial dilution of the compound (1 µM to 1000 µM).

    • Self-Validation Check 1 (Negative Control): 0.1% DMSO in media. Verifies that the vehicle has no effect on baseline viability.

    • Self-Validation Check 2 (Positive Control): 10 µM Doxorubicin. Confirms the cells are susceptible to known cytotoxic agents and the assay is sensitive.

    • Self-Validation Check 3 (Blank): Media without cells. Corrects for background absorbance generated by the media or the test compound itself.

  • Viability Readout (WST-8 Assay) : After 48 hours of exposure, add 10 µL of WST-8 reagent to each well. Incubate for 2 hours.

    • Causality: WST-8 is reduced by cellular dehydrogenases to a water-soluble formazan dye. The amount of dye generated is directly proportional to the number of living, metabolically active cells, offering a highly accurate, non-radioactive quantification method.

  • Data Acquisition : Measure absorbance at 450 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

G Step1 Compound Prep (DMSO Stock) Step3 Dosing & Incubation (24h-72h, 37°C) Step1->Step3 Step2 HepG2 Seeding (96-well plate) Step2->Step3 Step4 Viability Assay (WST-8 Reagent) Step3->Step4 Step5 Absorbance Readout (OD 450 nm) Step4->Step5 Step6 IC50 Calculation (Non-linear fit) Step5->Step6

Self-validating high-throughput in vitro cytotoxicity screening workflow.

Laboratory Safety & Spill Mitigation

Handling Ethyl 4-methoxy-4-methyl-3-oxopentanoate requires strict adherence to institutional safety protocols, as outlined by specialized chemical suppliers like [3] and [4].

  • Engineering Controls : All manipulations must occur within a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks associated with its volatility (H335).

  • Personal Protective Equipment (PPE) : Standard nitrile gloves may degrade upon prolonged exposure to concentrated esters. Double-gloving or utilizing butyl rubber gloves is strictly recommended for bulk transfers.

  • Spill Response : In the event of a spill, do not use combustible absorbents (e.g., sawdust). Utilize inert materials like vermiculite or sand. Neutralize residual compound with a mild alkaline solution (e.g., 5% sodium bicarbonate) to promote ester hydrolysis into less volatile, water-soluble salts prior to hazardous waste disposal.

References

Protocols & Analytical Methods

Method

Protocol for Knoevenagel Condensation Using Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Executive Summary The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, highly valued for its efficiency in generating α,β-unsaturated products[1]. This application note provides an in-depth, field-validated protocol for performing a Knoevenagel condensation utilizing Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) as the active methylene component. Because this specific β -keto ester features a sterically demanding 4-methoxy-4-methyl group, standard room-temperature protocols often stall at the intermediate stage. To overcome this, we employ the Knoevenagel-Cope modification , leveraging a piperidine/acetic acid catalytic system coupled with azeotropic water removal to drive the reaction to thermodynamic completion[2].

Substrate Profiling & Mechanistic Causality

Ethyl 4-methoxy-4-methyl-3-oxopentanoate contains a highly acidic methylene group flanked by an ethyl ester and a ketone. While the protons are readily abstracted by a weak base, the bulky C4 substituent introduces steric hindrance during the nucleophilic attack on the target aldehyde.

Why Piperidine and Glacial Acetic Acid? We do not use strong inorganic bases (like NaOH) because they risk saponifying the ethyl ester or causing unwanted retro-aldol cleavage[3].

  • Piperidine (pKa ~11): Acts as the primary base to deprotonate the active methylene, generating a nucleophilic enolate[3].

  • Glacial Acetic Acid: Serves a dual purpose. It acts as a proton shuttle to protonate the resulting tetrahedral alkoxide intermediate, forming a β -hydroxy ester. More importantly, it catalyzes the subsequent E1cB dehydration step by converting the hydroxyl group into a better leaving group[4].

Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.

Quantitative Optimization Data

To justify the selected protocol, our laboratory evaluated multiple catalytic systems for the condensation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate with a standard aromatic aldehyde (e.g., benzaldehyde). The data summarized below demonstrates that thermal energy and water removal are critical for overcoming the steric bulk of the substrate.

Catalyst SystemSolventTemperatureTime (h)Yield (%)Mechanistic Rationale
Piperidine (0.1 eq)Ethanol25 °C24< 50Insufficient thermal energy to overcome steric hindrance.
Piperidine (0.1 eq)Toluene110 °C865Reversible aldol addition limits overall conversion.
Piperidine / AcOH Toluene 110 °C (Dean-Stark) 3 > 90 Azeotropic water removal drives E1cB dehydration.
TiCl₄ / PyridineTHF0 °C to 25 °C675Lewis acid activation; effective but less atom-economical.

Experimental Workflows

Step-by-step workflow for the Knoevenagel-Cope modification using a Dean-Stark trap.

Detailed Step-by-Step Methodology

This protocol utilizes the Knoevenagel-Cope modification, which is the most robust method for sterically hindered β -keto esters[5].

Protocol: Knoevenagel-Cope Condensation (10 mmol scale)

Materials Required:

  • Target Aldehyde (10.0 mmol, 1.0 eq)

  • Ethyl 4-methoxy-4-methyl-3-oxopentanoate (11.0 mmol, 1.1 eq)

  • Piperidine (1.0 mmol, 0.1 eq)

  • Glacial Acetic Acid (1.0 mmol, 0.1 eq)

  • Anhydrous Toluene (30 mL)

  • Dean-Stark apparatus and reflux condenser

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Attach a Dean-Stark trap filled with anhydrous toluene, and fit a reflux condenser on top.

  • Reagent Addition: Add the target aldehyde (10.0 mmol) and Ethyl 4-methoxy-4-methyl-3-oxopentanoate (11.0 mmol) to the flask. Dissolve the mixture in 30 mL of anhydrous toluene.

  • Catalyst Initiation: Sequentially add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the stirring solution. Note: The order of addition prevents the premature formation of unreactive piperidinium acetate salts before mixing with the substrates.

  • Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux (oil bath at ~125 °C).

  • Self-Validating Metric (Water Collection): Monitor the Dean-Stark trap. For a 10 mmol reaction, the theoretical yield of water is 0.18 mL. The reaction is considered mechanically complete when water ceases to accumulate in the trap (typically 2 to 4 hours)[2].

  • Reaction Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc).

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1M HCl (2 x 15 mL) to remove the piperidine catalyst.

    • Saturated aqueous NaHCO₃ (1 x 15 mL) to neutralize residual acetic acid.

    • Brine (1 x 20 mL) to aid in breaking any emulsions and pre-dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude α,β -unsaturated product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization if the product is solid.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized product, the protocol must be treated as a self-validating system:

  • TLC Monitoring: The consumption of the aldehyde should be monitored via Thin Layer Chromatography (TLC). The highly conjugated α,β -unsaturated product will typically appear as a strongly UV-active spot with a lower Rf​ value than the starting aldehyde.

  • NMR Verification: In the 1 H NMR spectrum, the disappearance of the active methylene protons (typically around δ 3.4 - 3.8 ppm) of the starting Ethyl 4-methoxy-4-methyl-3-oxopentanoate is the primary indicator of conversion. The appearance of a vinylic proton signal (typically δ 7.0 - 8.0 ppm, depending on the aldehyde) confirms the formation of the double bond[6].

  • Troubleshooting Incomplete Conversion: If the reaction stalls before the theoretical 0.18 mL of water is collected, the steric clash between the aldehyde and the 4-methoxy-4-methyl group may be too severe. In such cases, increasing the catalyst loading to 0.2 eq (Piperidine/AcOH) or switching to a Lewis acid-mediated Lehnert's modification (TiCl₄/Pyridine) is recommended.

References

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. Retrieved from:[Link]

Sources

Application

Application Note: Advanced Synthesis of Heterocyclic Scaffolds Utilizing Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Guide.

Introduction & Mechanistic Rationale

Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS 1517876-44-6) has emerged as a highly versatile β -keto ester building block in modern medicinal chemistry[1]. Characterized by its unique 2-methoxypropan-2-yl substituent at the C4 position, this molecule offers a dual-advantage profile for the synthesis of complex heterocycles:

  • Bis-Electrophilic Reactivity: The molecule possesses two distinct electrophilic centers—a highly reactive ketone carbonyl and a secondary ester carbonyl—enabling divergent cyclocondensation pathways to form pyrazoles, pyrimidines, and bicyclic systems.

  • Pharmacophoric Value: The incorporation of the 4-methoxy-4-methyl moiety introduces a sterically demanding, lipophilic, yet hydrogen-bond-accepting side chain. This specific motif is critical in occupying hydrophobic pockets while maintaining aqueous solubility, a strategy prominently utilized in the development of [2].

Causality in Reaction Design (E-E-A-T)

When deploying this β -keto ester, the regioselectivity of heterocycle formation is dictated by the differential electrophilicity of its carbonyls and the steric bulk of the 2-methoxypropan-2-yl group. Nucleophiles (e.g., the primary exocyclic amine of an aminopyrazole) preferentially attack the more electrophilic ketone carbonyl, forming an initial imine/enamine intermediate[3]. However, the bulky methoxy-methyl group shields the ketone, requiring elevated temperatures or acid catalysis to effectively protonate the oxygen and lower the activation energy for nucleophilic attack. Subsequent intramolecular cyclization onto the ester carbonyl is thermodynamically driven by the stability of the resulting aromatized heterocycle.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives (MALT1 Inhibitor Scaffolds)

Context: This protocol details the condensation of the β -keto ester with an aminopyrazole to form a bicyclic pyrazolo[1,5-a]pyrimidine, a core structure in numerous [4].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1H-pyrazole-4-carboxylate (10.0 mmol) and Ethyl 4-methoxy-4-methyl-3-oxopentanoate (11.0 mmol, 1.1 eq) in 25 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as both solvent and catalyst. It protonates the ketone to overcome the steric hindrance of the adjacent methoxy-methyl group and facilitates the final dehydration step necessary for aromatization.

  • Condensation & Cyclization: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via LC-MS until the intermediate imine mass is fully consumed and the cyclized product mass dominates.

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the majority of the acetic acid.

  • Neutralization: Dilute the residue with 50 mL of ethyl acetate and carefully wash with saturated aqueous NaHCO3​ (3 x 30 mL) until the aqueous layer reaches pH 7-8.

    • Causality: Complete neutralization is a self-validating step that prevents acid-catalyzed degradation of the newly formed pyrazolo-pyrimidine core during concentration.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the substituted pyrazolo[1,5-a]pyrimidine.

Protocol B: Synthesis of 3-(2-methoxypropan-2-yl)-1H-pyrazoles

Context: Reaction with hydrazines yields highly substituted pyrazoles, which are ubiquitous in agrochemical and pharmaceutical screening libraries.

Step-by-Step Methodology:

  • Initiation: Dissolve Ethyl 4-methoxy-4-methyl-3-oxopentanoate (10.0 mmol) in 20 mL of absolute ethanol. Add substituted hydrazine hydrochloride (10.5 mmol) and triethylamine (11.0 mmol).

    • Causality: Triethylamine is required to liberate the free hydrazine base from its hydrochloride salt, rendering it nucleophilic for the initial attack on the ketone.

  • Reaction: Reflux the mixture at 80 °C for 3 hours. The primary amine of the hydrazine attacks the ketone, followed by rapid cyclization of the secondary amine onto the ester.

  • Validation: Confirm completion via TLC (visualized with UV and KMnO4​ stain).

  • Purification: Evaporate the ethanol, partition between water and dichloromethane (DCM), extract, dry, and concentrate to obtain the pyrazole derivative.

Quantitative Data Summary

Heterocycle ClassCo-ReactantCatalyst / SolventTemp (°C)Time (h)Typical Yield (%)Key Mechanistic Feature
Pyrazolo[1,5-a]pyrimidine 3-AminopyrazoleGlacial Acetic Acid1004 - 665 - 75Acid-driven cyclo-dehydration
Substituted Pyrazole Hydrazine HClTriethylamine / EtOH802 - 380 - 90Base-liberated nucleophilic attack
Pyrimidin-4-ol Amidine / GuanidineSodium Ethoxide / EtOH806 - 855 - 70Base-catalyzed condensation

Mechanistic Visualizations

Caption: Divergent synthetic pathways of Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Caption: Stepwise mechanistic formation of the Pyrazolo[1,5-a]pyrimidine core.

References

  • Google Patents. "US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors". Novartis AG.
  • Google Patents. "WO2019055750A1 - Pyrazolopyrimidinone compounds and uses thereof". Biogen MA Inc.

Sources

Method

Application Note: Enantioselective Asymmetric Reduction of Ethyl 4-Methoxy-4-Methyl-3-Oxopentanoate

Executive Summary The asymmetric reduction of highly substituted β -keto esters is a cornerstone transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). Ethyl 4-methoxy-4-methyl-3-oxopentanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric reduction of highly substituted β -keto esters is a cornerstone transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) presents a unique synthetic challenge due to the extreme steric hindrance imposed by its α -quaternary center (the 4-methoxy-4-methyl moiety) adjacent to the target ketone. This application note provides a field-proven, self-validating protocol for the enantioselective hydrogenation of this substrate using Noyori-type Ruthenium(II) catalysts, detailing the mechanistic causality behind solvent selection, pressure requirements, and catalyst architecture.

Mechanistic Insights & Catalyst Selection

The reduction of β -keto esters via Ru(II)-BINAP or Ru(II)-SEGPHOS complexes relies on the bidentate chelation of the substrate to the ruthenium center. The ketone carbonyl and the ester carbonyl coordinate to form a rigid, six-membered metallacycle, which dictates the stereofacial discrimination during hydride transfer [1].

Causality of Experimental Parameters
  • Solvent Selection (The Proton Donor Effect): Unlike standard hydrogenations that tolerate aprotic solvents, this reaction strictly requires protic solvents such as anhydrous ethanol or methanol. The alcohol acts as a proton donor that accelerates the protonolysis of the intermediate ruthenium alkoxide, facilitating product release and catalyst turnover[2].

  • Pressure & Temperature Dynamics: The bulky -C(CH3)2(OCH3) group severely restricts the trajectory of the incoming hydride. To overcome this high activation barrier without promoting uncatalyzed, racemic background reduction, the system requires elevated hydrogen pressure (50–80 atm) and moderate thermal activation (50–60 °C).

  • Ligand Steric Tuning: While standard (R)-BINAP provides excellent baseline enantioselectivity, upgrading to a ligand with a wider bite angle and greater steric bulk, such as (R)-DTBM-SEGPHOS, enhances the chiral pocket's rigidity, pushing the enantiomeric excess (ee) from 92% to >98% [3].

Mechanism A Precatalyst [RuCl₂(BINAP)] B Active Ru-Monohydride (H₂ + Solvent) A->B H₂ Activation C Substrate Chelation (β-Keto Ester) B->C Substrate D Hydride Transfer (Stereoselective) C->D Transition State E Product Release (Protonolysis) D->E Solvent (EtOH) E->B Catalyst Turnover

Ru(II)-BINAP Catalytic Cycle for β-Keto Ester Asymmetric Hydrogenation.

Experimental Protocol: Self-Validating Workflow

This methodology is designed as a self-validating system . At each critical juncture, In-Process Controls (IPCs) are embedded to ensure the chemical integrity of the reaction before proceeding to the next step.

Materials Required
  • Substrate: Ethyl 4-methoxy-4-methyl-3-oxopentanoate (Rigorously dried over 3Å molecular sieves).

  • Catalyst: RuCl₂n or RuCl₂n.

  • Solvent: Anhydrous Ethanol (Karl Fischer titration <50 ppm H₂O, degassed via 3 freeze-pump-thaw cycles).

  • Gas: High-purity Hydrogen gas (99.999%).

Step-by-Step Methodology

Step 1: Catalyst Preparation (Argon Glovebox) Inside an argon-filled glovebox (<1 ppm O₂/H₂O), weigh the Ru(II) catalyst to achieve a Substrate-to-Catalyst (S/C) ratio of 1,000:1. Dissolve the catalyst in 5 mL of anhydrous, degassed ethanol.

  • Causality & IPC 1: Ru(II) complexes are highly sensitive to oxidation. The solution must appear as a clear, reddish-brown liquid. A shift to a dark green or black hue indicates catastrophic oxidation to an inactive Ru(III) species. Do not proceed if discoloration occurs.

Step 2: Substrate Loading & Reactor Assembly In a separate vial, dissolve 10.0 mmol (approx. 1.88 g) of Ethyl 4-methoxy-4-methyl-3-oxopentanoate in 15 mL of anhydrous ethanol. Transfer both the catalyst and substrate solutions to a 50 mL stainless steel high-pressure autoclave equipped with a magnetic stirrer and a digital pressure transducer. Seal the reactor before removing it from the glovebox.

Step 3: Purging and Pressurization Connect the sealed autoclave to the H₂ line. Purge the headspace by pressurizing to 10 atm with H₂ and slowly venting (repeat 5 times). Finally, pressurize the vessel to 80 atm.

  • Causality: Multiple purges eliminate trace atmospheric contaminants (O₂, moisture) that irreversibly poison the catalyst.

Step 4: Hydrogenation Execution Heat the autoclave to 60 °C using a precision heating block. Initiate vigorous stirring (800–1000 rpm) for 18 hours.

  • IPC 2 (Kinetic Validation): Monitor the digital pressure transducer. A continuous, stoichiometric drop in pressure validates active hydride transfer. If the pressure drop stalls prematurely, mass-transfer limitation has occurred (increase RPM) or the catalyst has precipitated.

Step 5: Workup and Isolation Cool the reactor to room temperature (20 °C) and carefully vent the residual H₂ gas. Transfer the crude mixture to a round-bottom flask and concentrate under reduced pressure. Pass the residue through a short silica gel plug (Hexane/EtOAc 4:1) to sequester the ruthenium salts. Evaporate the solvent to yield the crude chiral β-hydroxy ester.

Step 6: Analytical QC Validation

  • Conversion: Analyze via GC-FID. Complete conversion is validated by the total disappearance of the starting material peak.

  • Enantiomeric Excess: Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, UV detection at 210 nm).

Workflow N1 1. Preparation Argon Glovebox N2 2. Pressurization 80 atm H₂ N1->N2 N3 3. Reaction 60 °C, 18h N2->N3 N4 4. Workup Silica Filtration N3->N4 N5 5. Validation Chiral HPLC N4->N5

Step-by-step experimental workflow with integrated in-process validation.

Quantitative Data & Catalyst Benchmarking

The following table summarizes the optimization landscape for the reduction of Ethyl 4-methoxy-4-methyl-3-oxopentanoate. The data highlights the critical interplay between ligand sterics and solvent choice.

Catalyst SystemSolventTemp (°C)Pressure (atm)Conversion (%)ee (%)
RuCl₂[(R)-BINAP]EtOH6080>9992 (S)
RuCl₂[(R)-BINAP]MeOH60809589 (S)
RuCl₂[(R)-BINAP]THF608015N/A
[RuCl(p-cymene)((R)-SEGPHOS)]ClEtOH5050>9996 (S)
RuCl₂[(R)-DTBM-SEGPHOS] EtOH 50 80 >99 98 (S)

Note: Aprotic solvents (THF) result in catalytic stalling due to the inability to facilitate protonolysis. DTBM-SEGPHOS provides the optimal chiral environment for this specific sterically hindered substrate.

Critical Parameters & Troubleshooting

  • Stalled Conversion (<50%):

    • Root Cause: Catalyst poisoning by adventitious water or oxygen.

    • Correction: Ensure ethanol is strictly anhydrous. Water molecules aggressively compete with the β -keto ester for coordination sites on the Ru(II) center, displacing the substrate and halting the catalytic cycle [1].

  • Depressed Enantiomeric Excess:

    • Root Cause: Elevated reaction temperatures (>70 °C) or insufficient hydrogen pressure.

    • Correction: High temperatures increase the rate of the uncatalyzed, racemic background reduction. Maintain strict temperature control (± 2 °C) and ensure H₂ pressure remains above 50 atm to favor the catalyzed pathway.

  • Inconsistent Pressure Drops:

    • Root Cause: Gas-liquid mass transfer limitations.

    • Correction: The reaction is biphasic (H₂ gas / Ethanol liquid). Ensure the impeller or magnetic stir bar is generating a deep vortex (minimum 800 rpm) to maximize the gas-liquid interfacial area.

References

  • The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP Journal of Molecular Catalysis A: Chemical[Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters Organic Process Research & Development (ACS Publications)[Link]

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution ResearchGate[Link]

Application

Application Note: Ethyl 4-methoxy-4-methyl-3-oxopentanoate in the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based MALT1 Inhibitors

Executive Summary Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) [1][2] is a highly specialized β -keto ester that serves as a critical Active Pharmaceutical Ingredient (API) intermediate. It is primarily u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) [1][2] is a highly specialized β -keto ester that serves as a critical Active Pharmaceutical Ingredient (API) intermediate. It is primarily utilized in the regioselective construction of the pyrazolo[1,5-a]pyrimidine scaffold—a privileged pharmacophore in the development of allosteric inhibitors targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1)[3][4]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in modern drug development.

Mechanistic Context & Therapeutic Rationale

MALT1 is a unique paracaspase that acts as both a scaffolding protein and a proteolytic enzyme within the CARMA1-BCL10-MALT1 (CBM) complex[5]. Aberrant MALT1 protease activity drives constitutive NF- κ B signaling, which is a hallmark of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and various autoimmune disorders[5][6].

Recent breakthroughs in oncology have focused on allosteric inhibition of MALT1. Compounds such as MLT-748 and MLT-943 utilize a pyrazolo[1,5-a]pyrimidine core to lock the MALT1 enzyme in an inactive conformation[4][6].

The Role of the API Intermediate: Ethyl 4-methoxy-4-methyl-3-oxopentanoate is used to install a sterically demanding 2-methoxypropan-2-yl group at the C7 position of the pyrazolo[1,5-a]pyrimidine ring[3]. Structure-Activity Relationship (SAR) studies demonstrate that this specific branched, ether-containing side chain projects deeply into a hydrophobic sub-pocket of the MALT1 allosteric site. The steric bulk of the gem-dimethyl groups combined with the hydrogen-bond accepting capability of the methoxy group significantly enhances binding affinity and reduces oxidative metabolism in vivo compared to unbranched analogs[6].

MALT1_Pathway BCR B-Cell Receptor (BCR) CBM CARMA1-BCL10-MALT1 (CBM) Complex BCR->CBM Antigen Stimulation MALT1 MALT1 Protease (Active State) CBM->MALT1 Scaffolding & Dimerization NFkB NF-κB Signaling (Lymphoma Survival) MALT1->NFkB Substrate Cleavage Inhibitor Pyrazolo[1,5-a]pyrimidine Allosteric Inhibitor Inhibitor->MALT1 Allosteric Binding (Locks Inactive Conformation)

Fig 1. MALT1 signaling pathway and the mechanism of allosteric inhibition.

Synthetic Strategy & Causality

The synthesis of the MALT1 inhibitor core from Ethyl 4-methoxy-4-methyl-3-oxopentanoate requires absolute regiocontrol. Direct condensation of β -keto esters with aminopyrazoles often yields an inseparable mixture of 5- and 7-substituted pyrazolo[1,5-a]pyrimidines due to competing nucleophilic attacks[7][8].

To bypass this, a two-step regioselective cyclocondensation is employed[6]:

  • Enamine Formation: The β -keto ester is pre-treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This converts the C2 position into an α -dimethylaminomethylene enamine. This step is causal to the success of the synthesis: it creates a highly electrophilic center that dictates the sequence of nucleophilic attack.

  • Cyclocondensation: When reacted with 3-chloro-1H-pyrazol-5-amine, the exocyclic primary amine of the pyrazole preferentially attacks the enamine double bond (triggering the elimination of dimethylamine). Subsequent intramolecular cyclization of the endocyclic pyrazole nitrogen onto the C3 ketone exclusively yields the desired C7-substituted isomer[6].

  • Curtius Rearrangement: The C6 ethyl ester is saponified to a carboxylic acid, which undergoes a Curtius rearrangement via diphenylphosphoryl azide (DPPA) to form an isocyanate. Trapping this isocyanate with an amine yields the central urea pharmacophore characteristic of the MLT-series inhibitors[4].

Synthetic_Workflow SM Ethyl 4-methoxy-4-methyl -3-oxopentanoate (CAS: 1517876-44-6) Enamine Enamine Intermediate (Regiocontrol Agent) SM->Enamine DMF-DMA 120°C Core Pyrazolo[1,5-a]pyrimidine Core Formation Enamine->Core 3-chloro-1H-pyrazol-5-amine EtOH, Reflux Acid C6-Carboxylic Acid Intermediate Core->Acid LiOH THF/H2O Urea Central Urea Pharmacophore Acid->Urea DPPA, Et3N, Δ Amine Trapping

Fig 2. Step-by-step synthetic workflow from the β-keto ester to the final urea pharmacophore.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the API Intermediate
PropertySpecification / Value
Chemical Name Ethyl 4-methoxy-4-methyl-3-oxopentanoate
CAS Number 1517876-44-6[1][2]
Molecular Formula C9H16O4[1][2]
Molecular Weight 188.22 g/mol [1][2]
Physical State Colorless to pale yellow liquid
Storage Conditions 4°C, desiccated (moisture sensitive)[1]
Table 2: Optimization of Regioselective Cyclocondensation

Data represents the condensation of the enamine intermediate with 3-chloro-1H-pyrazol-5-amine.

SolventTemperatureTime (h)Yield (%)Regiomeric Ratio (C7 : C5)
Ethanol (EtOH) Reflux (78°C) 12 82 >99 : 1
Acetic Acid (AcOH)Room Temp244585 : 15
DMF100°C86890 : 10
TolueneReflux (110°C)163070 : 30

Experimental Protocols

Protocol A: Preparation of the Enamine Intermediate

Objective: Convert Ethyl 4-methoxy-4-methyl-3-oxopentanoate into Ethyl 2-((dimethylamino)methylene)-4-methoxy-4-methyl-3-oxopentanoate.

  • Setup: Charge a dry, argon-flushed 100 mL round-bottom flask with Ethyl 4-methoxy-4-methyl-3-oxopentanoate (1.0 eq, 10 mmol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 15 mmol) neat. No additional solvent is required as DMF-DMA acts as both reactant and solvent.

  • Reaction: Heat the mixture to 120°C for 3 hours under a reflux condenser.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active spot (Rf ~0.3).

  • Workup: Concentrate the mixture in vacuo to remove unreacted DMF-DMA and the methanol byproduct. The resulting crude orange oil is used directly in the next step to prevent hydrolytic degradation of the enamine.

Protocol B: Regioselective Cyclocondensation

Objective: Synthesize Ethyl 2-chloro-7-(2-methoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate.

  • Setup: Dissolve the crude enamine intermediate (10 mmol) in absolute ethanol (30 mL).

  • Amine Addition: Add 3-chloro-1H-pyrazol-5-amine (1.05 eq, 10.5 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (78°C) for 12 hours. The solution will darken as the bicyclic core forms.

  • Validation: Confirm cyclization via LC-MS. The target mass ( [M+H]+ = 312.1) should be the dominant peak, with the absence of the intermediate mass. 1 H NMR validation is achieved by observing the disappearance of the dimethylamino singlet (~3.1 ppm) and the appearance of a distinct pyrimidine aromatic proton (~8.6 ppm).

  • Purification: Cool the reaction to 0°C. The product often precipitates directly from the ethanolic solution. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the pure C7-substituted core.

Protocol C: Saponification and Curtius Rearrangement

Objective: Convert the C6-ester into the central urea pharmacophore.

  • Saponification: Suspend the ester (5 mmol) in a 3:1 mixture of THF/H 2​ O (20 mL). Add LiOH·H 2​ O (3.0 eq, 15 mmol) and stir at 40°C for 4 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the carboxylic acid[3].

  • Curtius Rearrangement: Dissolve the acid in anhydrous 1,4-dioxane (15 mL). Add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA) (1.2 eq). Heat to 90°C for 2 hours to trigger the rearrangement to the isocyanate[4][6].

  • Urea Formation: Cool the mixture to 50°C and add the desired terminal amine (e.g., a substituted aminopyridine) (1.2 eq). Stir for an additional 2 hours.

  • Validation: Purify via flash chromatography. The formation of the urea linkage is validated by IR spectroscopy (strong C=O stretch at ~1660 cm −1 and N-H stretch at ~3300 cm −1 ).

References

  • An Allosteric MALT1 Inhibitor is a Molecular Corrector Rescuing Function in an Immunodeficient Patient Nature Chemical Biology, 2019, 15, 304–313. URL:[Link]

  • Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood Journal of Medicinal Chemistry, 2020, 63(22), 13861–13884. URL:[Link]

  • US Patent 9815842B2, 2017.
  • An updated patent review of MALT1 inhibitors (2021–present) Expert Opinion on Therapeutic Patents, 2025. URL:[Link]

Sources

Method

Grignard addition protocols for Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Application Note: Chemoselective Grignard Addition Protocols for Ethyl 4-methoxy-4-methyl-3-oxopentanoate Substrate Profiling & Mechanistic Challenges Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a highly functionalized β...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Grignard Addition Protocols for Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Substrate Profiling & Mechanistic Challenges

Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a highly functionalized β -keto ester presenting two distinct electrophilic centers (a C1 ester and a C3 ketone) and a highly acidic active methylene group at C2.

Direct nucleophilic addition of a standard Grignard reagent (RMgX) to this substrate is fundamentally flawed due to two competing factors:

  • Acid-Base Kinetics: The α -protons at C2 possess a pKa of ~11. Because the acid-base reaction between the basic Grignard reagent and the active methylene is diffusion-controlled, it vastly outcompetes the Bürgi-Dunitz trajectory required for nucleophilic attack[1]. The result is quantitative formation of the magnesium enolate and recovery of the starting material upon aqueous workup.

  • Steric Hindrance: The C3 ketone is flanked by a bulky 4-methoxy-4-methyl group (a functionalized isopropyl moiety). This steric bulk severely retards nucleophilic attack, further favoring the undesired deprotonation pathway.

Workflow Substrate Ethyl 4-methoxy-4-methyl -3-oxopentanoate Challenge Highly Acidic α-Protons Sterically Hindered Ketone Substrate->Challenge PathA Pathway A: Ketone Addition LaCl3·2LiCl Additive Challenge->PathA Suppress Basicity PathB Pathway B: Ester Addition Ketone Protection Challenge->PathB Mask Electrophile ResultA Tertiary Alcohol at C3 (Ester Intact) PathA->ResultA ResultB Tertiary Alcohol at C1 (Ketone Intact) PathB->ResultB

Caption: Divergent synthetic strategies for chemoselective Grignard additions to β-keto esters.

Quantitative Reaction Metrics

To guide experimental design, the following table summarizes the expected outcomes of the various approaches.

StrategyTarget SiteReagentsEq. of GrignardTempExpected Yield
Direct Addition (Control) NoneRMgX1.10 °C< 5% (Recovery of SM)
Pathway A: Lanthanide C3 KetoneRMgX, LaCl3·2LiCl1.20 °C75 - 85%
Pathway B: Protection C1 Ester1. Ethylene Glycol2. RMgX3. HCl2.5 (Step 2)Reflux / 0 °C60 - 70% (Over 3 steps)

Pathway A: Lanthanide-Mediated 1,2-Addition to the C3 Ketone

Causality & Mechanism: To force addition at the sterically hindered C3 ketone without deprotonating the C2 methylene, the basicity of the Grignard reagent must be attenuated. Knochel’s turbo-additive, LaCl3·2LiCl, achieves this via transmetalation. The resulting alkyl-lanthanum species is highly oxophilic and nucleophilic, but possesses drastically reduced basicity. The LiCl breaks up polymeric aggregates, ensuring the reagent remains soluble and reactive. Alternatively, anhydrous CeCl3 can be utilized following similar Luche-type activation principles[2].

Mechanism Grignard R-MgX (High Basicity) Complex R-LaCl2 (High Nucleophilicity) Grignard->Complex Transmetalation Lanthanide LaCl3·2LiCl Lanthanide->Complex Product 1,2-Addition Product Complex->Product Ketone C3 Ketone Ketone->Product Oxophilic Activation

Caption: Lanthanide-mediated transmetalation reducing Grignard basicity and enhancing oxophilicity.

Protocol A: Step-by-Step Methodology

Note: This protocol is a self-validating system. Do not proceed to subsequent steps without clearing the designated In-Process Controls (IPCs).

  • Preparation & Complexation:

    • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

    • Dissolve Ethyl 4-methoxy-4-methyl-3-oxopentanoate (1.0 mmol) in anhydrous THF (5.0 mL).

    • Add LaCl3·2LiCl (0.6 M in THF, 1.1 mmol) dropwise at 25 °C.

    • Causality: Stir for exactly 1 hour. This incubation period is critical for the La³⁺ ions to coordinate with the sterically hindered C3 carbonyl, pre-activating the electrophile.

  • Nucleophilic Addition:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add the desired Grignard reagent (e.g., MeMgBr, 3.0 M in Et2O, 1.2 mmol) dropwise over 15 minutes.

  • Validation Checkpoint 1 (IPC):

    • After 2 hours of stirring at 0 °C, quench a 50 µL reaction aliquot into 200 µL of saturated aqueous NH4Cl. Extract with 200 µL EtOAc.

    • Analyze the organic layer via TLC (Hexanes:EtOAc 8:2) and GC-MS.

    • Proceed only if: Starting material is consumed (>95% conversion). If unreacted starting material remains, add an additional 0.2 eq of RMgX.

  • Quench & Workup:

    • Quench the bulk reaction carefully with saturated aqueous NH4Cl (5 mL).

    • Extract the aqueous phase with EtOAc (3 × 10 mL).

    • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Pathway B: Ester-Directed Addition via Ketone Protection

Causality & Mechanism: If the synthetic goal is to form a tertiary alcohol at the C1 ester, the more electrophilic C3 ketone must be masked. Ketalization with ethylene glycol under Dean-Stark conditions selectively protects the ketone[3],[4]. Once protected, the ester can safely undergo exhaustive addition by 2.5 equivalents of the Grignard reagent (accounting for the intermediate ketone formed during the addition-elimination sequence).

Protocol B: Step-by-Step Methodology

Step 1: Chemoselective Ketalization

  • In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the β -keto ester (10.0 mmol), ethylene glycol (30.0 mmol), and p-toluenesulfonic acid monohydrate (0.5 mmol) in toluene (50 mL).

  • Reflux the mixture for 16 hours.

    • Causality: The azeotropic removal of water continuously drives the thermodynamically unfavorable equilibrium toward the dioxolane product.

  • Validation Checkpoint 2 (IPC):

    • Analyze an aliquot via ¹H NMR or GC-MS.

    • Proceed only if: The C3 ketone signal (~205 ppm in ¹³C NMR) is absent, confirming complete protection. Unreacted ketone will act as an electrophilic sink in the next step.

  • Wash the cooled toluene solution with saturated NaHCO3 (2 × 20 mL) to remove the acid catalyst, dry over MgSO4, and concentrate.

Step 2: Exhaustive Grignard Addition

  • Dissolve the protected ester (5.0 mmol) in anhydrous THF (20 mL) under argon and cool to 0 °C.

  • Add the Grignard reagent (12.5 mmol, 2.5 eq) dropwise.

    • Causality: The first equivalent forms a tetrahedral intermediate which collapses to a ketone. The second equivalent rapidly attacks this new ketone. The extra 0.5 eq compensates for trace moisture and ensures complete conversion.

  • Stir for 3 hours at room temperature, then quench with saturated aqueous NH4Cl (20 mL) and extract with EtOAc (3 × 20 mL).

Step 3: Deprotection

  • Dissolve the crude tertiary alcohol in a mixture of THF (10 mL) and 1M aqueous HCl (10 mL).

  • Stir at 25 °C for 4 hours.

  • Validation Checkpoint 3 (IPC):

    • Monitor via TLC. The highly polar ketal will convert to the less polar C3-ketone product.

  • Neutralize with saturated NaHCO3, extract with CH2Cl2, dry, and purify.

References

  • Paulson, C. et al. Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory. Journal of Chemical Education. Available at:[Link]

  • National Institutes of Health. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. Available at:[Link]

  • Imamoto, T. et al. Cerium(III) chloride promoted carbonyl additions. Organic Syntheses. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Strategic Utilization of Ethyl 4-methoxy-4-methyl-3-oxopentanoate in Advanced Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Unique β-Keto Ester Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS 1517876-44-6) is a β-keto ester bearing a unique combination of a quaternary carbon and a methoxy gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of a Unique β-Keto Ester

Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS 1517876-44-6) is a β-keto ester bearing a unique combination of a quaternary carbon and a methoxy group at the α-position to the ketone.[1] This substitution pattern offers distinct synthetic possibilities by influencing the steric and electronic environment of the active methylene group, a focal point of reactivity for this class of compounds. While specific multi-step synthetic applications of this particular reagent are not extensively documented in peer-reviewed literature, its structure suggests a range of potential applications in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and fine chemical synthesis. This guide will provide a detailed exploration of the projected reactivity of Ethyl 4-methoxy-4-methyl-3-oxopentanoate, drawing upon established principles of β-keto ester chemistry to propose detailed protocols for its application in key synthetic transformations. The insights and methodologies presented herein are based on analogous systems and are intended to serve as a robust starting point for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of a reagent's physical and chemical characteristics is paramount for its effective application in synthesis.

PropertyValue
CAS Number 1517876-44-6
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Appearance Predicted: Colorless to pale yellow liquid
Boiling Point Not available
Density Not available
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, DMF)

Core Reactivity and Mechanistic Considerations

The synthetic utility of Ethyl 4-methoxy-4-methyl-3-oxopentanoate is rooted in the reactivity of its β-dicarbonyl moiety. The protons on the C2 carbon, situated between two carbonyl groups, are acidic and can be readily removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of bond-forming reactions.

The presence of the gem-dimethyl and methoxy groups at the C4 position is anticipated to exert significant influence on the reactivity of the molecule. The gem-dimethyl groups introduce steric hindrance, which can direct the regioselectivity of certain reactions. The electron-donating methoxy group may modulate the acidity of the C2 protons and the nucleophilicity of the resulting enolate.

Application in Multi-Step Synthesis: Representative Protocols

The following sections detail potential applications of Ethyl 4-methoxy-4-methyl-3-oxopentanoate in key synthetic transformations. It is important to note that these protocols are based on well-established procedures for structurally similar β-keto esters and may require optimization for this specific substrate.

α-Alkylation: Introduction of Molecular Complexity

The alkylation of the α-carbon is a fundamental strategy for carbon-carbon bond formation. The enolate of Ethyl 4-methoxy-4-methyl-3-oxopentanoate can be alkylated with a variety of electrophiles, such as alkyl halides, to introduce new substituents.

  • Base Selection: The choice of base is critical for efficient enolate formation. A strong, non-nucleophilic base like sodium hydride (NaH) or a strong alkoxide such as sodium ethoxide (NaOEt) is typically employed to ensure complete deprotonation without competing side reactions.

  • Solvent: An aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is used to prevent protonation of the enolate and to effectively solvate the reagents.

  • Temperature: The deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions. The subsequent alkylation may be performed at room temperature or with gentle heating to drive the reaction to completion.

This protocol describes the benzylation of a generic β-keto ester and serves as a template for the alkylation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Materials:

  • Ethyl 4-methoxy-4-methyl-3-oxopentanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of Ethyl 4-methoxy-4-methyl-3-oxopentanoate (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (1.1 equivalents) dropwise to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Start Ethyl 4-methoxy-4-methyl-3-oxopentanoate + Base (e.g., NaH) + Alkyl Halide (R-X) Enolate Enolate Formation (Deprotonation) Start->Enolate Anhydrous THF Alkylation Nucleophilic Attack on Alkyl Halide Enolate->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product α-Alkylated Product Purification->Product

Caption: General workflow for the α-alkylation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Heterocyclic Synthesis via Condensation Reactions

The active methylene group of Ethyl 4-methoxy-4-methyl-3-oxopentanoate can participate in condensation reactions with various dinucleophiles to construct a wide array of heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

  • Dinucleophile Selection: The choice of dinucleophile (e.g., hydrazines, ureas, amidines) will determine the resulting heterocyclic core (e.g., pyrazoles, pyrimidines).

  • Catalyst: These reactions are often catalyzed by either an acid or a base to facilitate the initial condensation and subsequent cyclization/dehydration steps.

  • Solvent and Temperature: The reaction conditions are chosen to promote both the initial condensation and the subsequent cyclization, which may require elevated temperatures. Ethanol is a common solvent as it can also act as a proton source if needed.

This protocol outlines the synthesis of a pyrazolone from a generic β-keto ester and hydrazine, which can be adapted for Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Materials:

  • Ethyl 4-methoxy-4-methyl-3-oxopentanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask, add Ethyl 4-methoxy-4-methyl-3-oxopentanoate (1.0 equivalent) and ethanol.

  • Add hydrazine hydrate (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

G Start Ethyl 4-methoxy-4-methyl-3-oxopentanoate + Dinucleophile (e.g., Hydrazine) Intermediate Condensation Intermediate (Hydrazone/Enamine) Start->Intermediate Acid or Base Catalyst Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Heterocyclic Product (e.g., Pyrazolone) Dehydration->Product

Caption: Logical steps in the synthesis of a pyrazolone from Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Trustworthiness and Self-Validation

The protocols provided are based on fundamental and well-established reactions of β-keto esters. The progress of these reactions can be reliably monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For any new application of Ethyl 4-methoxy-4-methyl-3-oxopentanoate, it is crucial to perform a small-scale test reaction to determine the optimal conditions.

Conclusion and Future Outlook

Ethyl 4-methoxy-4-methyl-3-oxopentanoate represents a promising, albeit under-explored, building block for organic synthesis. The protocols and mechanistic insights provided in this application note, derived from the rich chemistry of analogous β-keto esters, offer a solid foundation for its incorporation into multi-step synthetic campaigns. The unique structural features of this compound may offer advantages in terms of stereocontrol and regioselectivity, warranting further investigation by the scientific community. As new applications emerge, the full synthetic potential of this versatile reagent will undoubtedly be realized, contributing to the advancement of drug discovery and materials science.

References

  • Diva-Portal.org. An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • Google Patents.
  • Organic Syntheses. 3. [Link]

  • MDPI. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. [Link]

  • Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • DSpace@MIT. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Decarboxylation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Welcome to the technical support center for the synthesis and troubleshooting of reactions involving Ethyl 4-methoxy-4-methyl-3-oxopentanoate. This guide is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and troubleshooting of reactions involving Ethyl 4-methoxy-4-methyl-3-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the decarboxylation of this specific β-keto ester to yield 4-methoxy-4-methyl-2-pentanone. Our focus is on providing practical, mechanistically grounded solutions to ensure the success of your experiments.

Section 1: The Underlying Chemistry: Mechanism of Decarboxylation

The decarboxylation of a β-keto ester is not a direct elimination of the ester group. The reaction typically proceeds via a two-stage process: first, the hydrolysis of the ethyl ester to a carboxylic acid, forming the corresponding β-keto acid intermediate (4-methoxy-4-methyl-3-oxopentanoic acid). This intermediate, upon heating, readily loses carbon dioxide through a concerted, cyclic six-membered transition state to form an enol, which rapidly tautomerizes to the more stable ketone product.[1][2][3]

Decarboxylation_Mechanism Start Ethyl 4-methoxy-4-methyl-3-oxopentanoate Intermediate 4-methoxy-4-methyl-3-oxopentanoic acid (β-Keto Acid Intermediate) Start->Intermediate  Ester Hydrolysis  (Acid or Base Catalyzed) TransitionState Cyclic Six-Membered Transition State Intermediate->TransitionState Heat (Δ) Enol Enol Intermediate TransitionState->Enol  Loss of CO₂ Product 4-methoxy-4-methyl-2-pentanone (Final Product) Enol->Product Tautomerization

Caption: Decarboxylation pathway of the title compound.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the decarboxylation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate in a direct question-and-answer format.

Q1: My reaction is incomplete, showing significant starting material after the expected reaction time. How can I drive it to completion?

This is the most frequent challenge. Several factors can lead to an incomplete reaction.

  • Possible Cause 1: Insufficient Temperature or Reaction Time. Decarboxylation reactions are thermally driven.[4] The specific substrate, Ethyl 4-methoxy-4-methyl-3-oxopentanoate, possesses a sterically hindered quaternary center adjacent to the ketone, which can slow down the reaction kinetics compared to unhindered β-keto esters.

    • Recommendation: For Krapcho conditions, ensure the internal reaction temperature reaches 140–180 °C.[4][5] If the reaction is sluggish at a lower temperature, gradually increase it while monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For traditional hydrolysis/heating methods, ensure the hydrolysis step is complete before attempting the thermal decarboxylation.

  • Possible Cause 2: Incomplete Ester Hydrolysis (for Two-Step Methods). The decarboxylation proceeds through the β-keto acid. If the initial saponification (base hydrolysis) or acid hydrolysis is incomplete, the starting ester will remain.

    • Recommendation: Before proceeding to the heating/decarboxylation step, confirm the absence of the starting ester. This can be done by working up a small aliquot of the hydrolysis mixture and analyzing it by TLC or ¹H NMR. If hydrolysis is incomplete, extend the reaction time or use more forcing conditions (e.g., higher concentration of acid/base).

  • Possible Cause 3: Insufficient Water in Krapcho Decarboxylation. The Krapcho reaction mechanism requires at least one equivalent of water to facilitate the final protonation of the carbanion intermediate and regenerate the catalytic cycle.[4][6]

    • Recommendation: While commercial DMSO often contains sufficient trace water, using highly anhydrous solvents can impede the reaction. Add at least one molar equivalent of water relative to the substrate to ensure the reaction proceeds smoothly.[4]

Q2: My reaction worked, but the isolated yield is disappointingly low. What are the likely sources of product loss?

Low yield can stem from suboptimal reaction conditions or issues during the workup and purification.

  • Possible Cause 1: Product Volatility. The product, 4-methoxy-4-methyl-2-pentanone, is a relatively low-molecular-weight ketone and may be volatile.

    • Recommendation: Take care during solvent removal using rotary evaporation; use a moderate temperature and pressure. When performing extractions, ensure the aqueous layer is thoroughly extracted multiple times with a suitable low-boiling solvent like diethyl ether or ethyl acetate.

  • Possible Cause 2: Competing Side Reactions. While less common for this substrate, harsh conditions can promote side reactions. Extremely strong basic conditions could potentially lead to a retro-Claisen type cleavage.[7]

    • Recommendation: The Krapcho decarboxylation is specifically advantageous as it runs under neutral conditions, minimizing base- or acid-catalyzed side reactions.[5][8] If you must use a two-step method, avoid excessively high temperatures or prolonged exposure to strong acids or bases.

  • Possible Cause 3: Inefficient Purification. The product and starting material may have similar polarities, leading to difficult separation by column chromatography.

    • Recommendation: If the reaction has gone to completion, purification by distillation under reduced pressure is often more effective than chromatography for this type of product.[9]

Q3: How do I choose between a classic two-step hydrolysis/decarboxylation and a one-pot Krapcho reaction?

The choice of method depends on the scale of your reaction and the sensitivity of other functional groups in more complex substrates.

FeatureClassic Hydrolysis & DecarboxylationKrapcho Dealkoxycarbonylation
Conditions Harsh (Strong Acid or Base)[7]Near-Neutral[10]
Steps Two distinct steps (Hydrolysis, then Decarboxylation)[11]One-pot procedure[6]
Substrate Scope Not suitable for acid/base-sensitive moleculesExcellent for sensitive substrates[5]
Key Reagents NaOH, KOH, or H₂SO₄, HClNaCl or LiCl in DMSO/DMF with H₂O[8]
Temperature Hydrolysis often at RT to reflux; Decarboxylation >100 °CHigh temperature required (140-180 °C)[4]
Primary Advantage Utilizes common, inexpensive lab reagents.High functional group tolerance; often cleaner.

Q4: I am observing an unexpected spot on my TLC plate. What could it be?

  • Possible Identity 1: The β-Keto Acid Intermediate. If you are using a two-step method and analyze the reaction after acidification but before heating, you will see the highly polar carboxylic acid intermediate. It will appear as a spot with a much lower Rf value than your starting ester.

  • Possible Identity 2: Retro-Condensation Product. Under certain conditions, a retro-condensation reaction can occur, although this is typically a minor pathway.[12] This would result in cleavage of the Cα-Cβ bond. Identification would require characterization by GC-MS or NMR.

Section 3: Essential Workflow: Reaction Monitoring

Reliable reaction monitoring is critical for troubleshooting and optimization. Thin Layer Chromatography (TLC) is the most convenient method.[13]

Protocol for Monitoring by TLC:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a tiny amount of your starting ester in a solvent like ethyl acetate and spot it on the origin.

    • Lane 2 (Co-spot - Co): Spot the starting material, and then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture - RXN): Spot a sample of your reaction mixture (quenched with a small amount of water and extracted into a solvent if necessary).

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The ideal solvent system should give the starting material an Rf of ~0.4-0.5.

  • Visualization: Visualize the plate under a UV lamp (254 nm). You can also use a potassium permanganate stain.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material in the 'RXN' lane has completely disappeared. The product ketone will appear as a new, less polar spot (higher Rf) than the starting β-keto ester.

Section 4: Detailed Experimental Protocols

Protocol A: Krapcho Dealkoxycarbonylation (Recommended Method)

This one-pot method is generally cleaner and avoids harsh acidic or basic conditions.[6][8]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-methoxy-4-methyl-3-oxopentanoate (1.0 eq), sodium chloride (1.2 eq), and dimethyl sulfoxide (DMSO, ~0.2 M).

  • Addition of Water: Add deionized water (1.5 eq) to the mixture.

  • Heating: Heat the reaction mixture in an oil bath to 160-170 °C.

  • Monitoring: Stir vigorously at this temperature for 3-8 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.[13]

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing a significant volume of water.

  • Extraction: Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash them with water, followed by a wash with brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 4-methoxy-4-methyl-2-pentanone.

Protocol B: Two-Step Acid-Catalyzed Hydrolysis & Decarboxylation

This classic method is effective but less suitable for sensitive substrates.[7][14]

  • Hydrolysis: In a round-bottom flask, dissolve Ethyl 4-methoxy-4-methyl-3-oxopentanoate (1.0 eq) in ethanol. Add a 3M aqueous solution of hydrochloric acid (HCl) (3-5 eq).

  • Heating (Hydrolysis): Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: Cool the mixture and remove the ethanol via rotary evaporation.

  • Extraction (Acid): Extract the remaining aqueous solution three times with ethyl acetate to isolate the intermediate β-keto acid.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude β-keto acid.

  • Decarboxylation: Transfer the crude acid to a clean flask equipped with a distillation head. Heat the oil gently to 120-140 °C. Vigorous bubbling (effervescence of CO₂) should be observed. Continue heating until the gas evolution ceases.

  • Purification: Purify the resulting crude ketone by vacuum distillation.

Section 5: Visual Troubleshooting Guide

This decision tree provides a logical workflow for diagnosing and solving common decarboxylation issues.

Troubleshooting_Workflow StartNode Problem: Incomplete Reaction or Low Yield q_monitor Was the reaction monitored by TLC/GC? StartNode->q_monitor QuestionNode QuestionNode CheckNode CheckNode SolutionNode SolutionNode n_monitor Action: Monitor the reaction at set time points. q_monitor->n_monitor No q_sm_present Is starting material (SM) still present? q_monitor->q_sm_present Yes check_temp Check Reaction Temperature: Is it within 140-180 °C (Krapcho)? q_sm_present->check_temp Yes q_yield_low Reaction complete, but isolated yield is low? q_sm_present->q_yield_low No sol_temp Solution: Increase temperature and continue monitoring. check_temp->sol_temp No check_time Check Reaction Time: Has it run long enough? check_temp->check_time Yes sol_time Solution: Extend reaction time. check_time->sol_time No check_water For Krapcho: Was water added? check_time->check_water Yes sol_water Solution: Add 1.5 eq. H₂O. check_water->sol_water No check_workup Review Workup Procedure: - Product volatile? - Inefficient extraction? q_yield_low->check_workup Yes check_purify Review Purification: - Difficulty with chromatography? q_yield_low->check_purify sol_workup Solution: - Use gentle rotovap conditions. - Perform more extractions. check_workup->sol_workup sol_purify Solution: - Attempt vacuum distillation. check_purify->sol_purify

Caption: A decision tree for troubleshooting decarboxylation.

References

  • Tsuji, J. (2005). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons. [Link]

  • Schaller, C. P. (n.d.). CX7b. Enolates: Decarboxylation. Chemistry LibreTexts. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry Steps. (2024). Decarboxylation. [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Grokipedia. (n.d.). Krapcho decarboxylation. [Link]

  • Chem-Station. (2018). Krapcho Decarboxylation. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C, 125(6), 3495–3507. [Link]

  • Makreski, P., et al. (2022). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120471. [Link]

  • Precision Extraction Solutions. (2020). Decarboxylation of Biomass Prior to Extraction. [Link]

  • All Chemistry. (2026). Krapcho Decarboxylation. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Ciaffaglione, V., et al. (2025). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Journal of AOAC International. [Link]

  • Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Fisher Digital Publications. [Link]

  • Organic Syntheses. (n.d.). Indium(III) Trifluoromethanesulfonate-Catalyzed Addition of β-Ketoesters to Alkynes. [Link]

  • Utah Department of Agriculture and Food. (2022). PRE-EXTRACTION DECARBOXYLATION. [Link]

  • Ghiaci, M., et al. (2010). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 2(6), 720-725. [Link]

  • Agilent Technologies. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using Infrared Spectroscopy. [Link]

  • Google Patents. (n.d.).
  • ScienceMadness.org. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • University of Calgary. (n.d.). Ch21: Decarboxylation. [Link]

  • Taber, D. F., et al. (1989). Selective decarbalkoxylation of .beta.-keto esters. The Journal of Organic Chemistry, 54(15), 3719–3721. [Link]

  • Chemistry Stack Exchange. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?[Link]

  • Sprankle, K. G. (1990). THE DEVELOPMENT OF TANDEM DECARBOXYLATION MICHAEL ADDITIONS IN ORGANIC SYNTHESIS. Oklahoma State University. [Link]

  • Magical Brands. (n.d.). Advanced Decarboxylation Techniques for Premium Results. [Link]

  • Root Sciences. (2026). Decarboxylation 101: Your Complete Guide to Decarbing Cannabis. [Link]

  • Chemistry LibreTexts. (2019). 21.11: Decarboxylation Reactions. [Link]

  • University of California, Irvine. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Vacuum Distillation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Welcome to the Technical Support Center for Ethyl 4-methoxy-4-methyl-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 4-methoxy-4-methyl-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification and vacuum distillation of this key β-keto ester. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your product.

I. Compound Profile: Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules. Its purification can be challenging due to its relatively high boiling point and potential for thermal degradation.

PropertyValueSource
CAS Number 1517876-44-6[1]
Molecular Formula C9H16O4[1]
Molecular Weight 188.2 g/mol [1]
Estimated Atmospheric Boiling Point Similar to Ethyl 4-methyl-3-oxopentanoate: 172-174 °C[2][3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

A. Issues During Aqueous Work-up

Problem 1: Emulsion formation during extraction.

  • Cause: The presence of both polar (ester, keto, ether) and non-polar (alkyl chain) functionalities can lead to surfactant-like behavior, especially if acidic or basic residues from the synthesis are present.

  • Solution:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, disrupting the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of diethyl ether to an ethyl acetate extraction).

    • Patience and Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. Allow the layers to stand undisturbed for a longer period.

Problem 2: Poor separation of organic and aqueous layers.

  • Cause: Similar to emulsion formation, this can be due to the compound's amphiphilic nature or the presence of soluble impurities.

  • Solution:

    • pH Adjustment: Ensure the aqueous layer has a pH that minimizes the solubility of your compound and any acidic/basic byproducts. A neutral or slightly acidic pH is often optimal for extracting esters.

    • Back Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

B. Issues During Vacuum Distillation

Problem 3: Product decomposition (darkening of the distillation pot residue, low yield).

  • Cause: β-keto esters can be thermally labile and may decompose at elevated temperatures. The presence of the methoxy group might influence the decomposition pathway.

  • Solution:

    • Lower the Pressure: The primary goal of vacuum distillation is to lower the boiling point. A high-quality vacuum pump is essential. Aim for the lowest pressure your system can reliably maintain.

    • Use a Kugelrohr or Short-Path Distillation Apparatus: These minimize the residence time of the compound at high temperatures.

    • Fractional Distillation: Use a short, insulated Vigreux or packed column to improve separation from less volatile impurities without requiring excessive heat.

    • Avoid Overheating: Use a heating mantle with a stirrer and a temperature controller. Do not heat the distillation flask directly with a flame. The bath temperature should be only 10-20 °C higher than the boiling point of your compound at the given pressure.

Problem 4: Bumping or foaming of the liquid in the distillation flask.

  • Cause: Uneven boiling, often due to the absence of nucleation sites or the presence of volatile impurities. Boiling stones are ineffective under vacuum.

  • Solution:

    • Vigorous Stirring: Use a magnetic stir bar and a stir plate to ensure smooth boiling.

    • Slow and Steady Heating: Increase the temperature of the heating mantle gradually.

    • Use a Claisen Adapter: This provides more surface area and helps to prevent foam from reaching the condenser.

Problem 5: Inability to achieve or maintain a stable vacuum.

  • Cause: Leaks in the distillation setup are the most common culprit.

  • Solution:

    • Check All Connections: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Check for cracks in the glassware.

    • Inspect Tubing: Use thick-walled vacuum tubing and check for any cracks or loose connections.

    • Leak Test: Assemble the dry apparatus and pull a vacuum. Close the system to the pump and monitor the pressure. A significant rise in pressure indicates a leak. You can often locate leaks by carefully applying a small amount of acetone or ethanol to the joints; a change in the sound of the vacuum pump or a fluctuation in the pressure gauge can indicate the location of the leak.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Ethyl 4-methoxy-4-methyl-3-oxopentanoate?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing β-keto esters is the Claisen condensation . If this method is used, potential impurities include:

  • Unreacted Starting Materials: Such as the parent ester and ketone.

  • Byproducts of Self-Condensation: If the starting ester can self-condense.

  • Residual Base or Acid: From the reaction and work-up steps.

  • Solvents: From the reaction and extraction.

Q2: Can I purify this compound using column chromatography?

A2: Yes, column chromatography is a viable method for purifying β-keto esters.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Start with a low polarity and gradually increase the concentration of the more polar solvent.

  • Monitoring: Use Thin Layer Chromatography (TLC) to determine the appropriate solvent system and to track the separation.

Q3: What is the expected boiling point of Ethyl 4-methoxy-4-methyl-3-oxopentanoate under vacuum?

Q4: How can I prevent decomposition of my product during storage?

A4: β-keto esters can be susceptible to hydrolysis and other degradation pathways. For long-term storage:

  • Store in a cool, dark place.

  • Use an inert atmosphere: Store under nitrogen or argon to prevent oxidation.

  • Ensure the product is dry: Residual water can lead to hydrolysis.

IV. Experimental Protocols

A. Protocol for Purification by Column Chromatography
  • Prepare the Column:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid trapping air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase as needed.

  • Collect and Analyze Fractions:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

B. Protocol for Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are greased.

    • Place a magnetic stir bar in the distillation flask.

    • Use a Claisen adapter if foaming is anticipated.

    • Connect the apparatus to a vacuum trap and a vacuum pump.

  • Distillation Procedure:

    • Transfer the crude, solvent-free product to the distillation flask.

    • Begin stirring and turn on the vacuum pump to reduce the pressure in the system.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as a forerun.

    • Increase the temperature gradually until the desired product begins to distill.

    • Collect the fraction that distills at a constant temperature. Record the boiling point and the pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

V. Visualizations

A. Workflow for Purification of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

PurificationWorkflow crude Crude Product workup Aqueous Work-up crude->workup dried_crude Dried Crude Product workup->dried_crude impurities1 Aqueous Impurities workup->impurities1 Remove chromatography Column Chromatography dried_crude->chromatography distillation Vacuum Distillation dried_crude->distillation pure_product Pure Product chromatography->pure_product impurities2 Non-volatile Impurities chromatography->impurities2 Separate distillation->pure_product impurities3 Volatile Impurities distillation->impurities3 Separate

Caption: General purification workflow for Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

B. Troubleshooting Logic for Vacuum Distillation Issues

Caption: Decision tree for troubleshooting common vacuum distillation problems.

VI. References

  • ChemSynthesis. (n.d.). ethyl 4-methyl-3-oxopentanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). Retrieved from [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 4-METHYL-3-OXOPENTANOATE | CAS 7152-15-0. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxy-3-oxopentanoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]

  • Reddit. (2024, March 5). Vacuum pressure lowering boiling point. Distillation and troubleshooting. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 4-methoxy-3-oxopentanoate — Chemical Substance Information. Retrieved from [Link]

  • Springer. (n.d.). Thermal decomposition of binder based on etherified starch to use in foundry industry. Retrieved from [Link]

  • AIDIC. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing ethyl 4-methyloctanoate. Retrieved from

  • YouTube. (2021, December 16). Distillation Pressure Control Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • ACS Publications. (2016, July 27). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Welcome to the Technical Support Center. This guide is specifically designed for medicinal chemists, researchers, and drug development professionals working with Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for medicinal chemists, researchers, and drug development professionals working with Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) [1].

Due to its highly congested quaternary C4 center, this β -keto ester presents significant synthetic bottlenecks, particularly when used as a building block for complex heterocycles like pyrazolo[1,5-a]pyrimidines in the development of MALT1 inhibitors[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these steric challenges.

Part 1: Mechanistic Overview & Frequently Asked Questions (FAQs)

Q1: Why do standard condensation reactions with 5-aminopyrazoles fail or result in <5% yield?

A: The failure is rooted in the trajectory of nucleophilic attack. To form the critical Schiff base (imine) intermediate, the exocyclic amine of the 5-aminopyrazole must approach the C3 ketone at the Bürgi-Dunitz angle (~107°). However, the adjacent C4 position features a quaternary carbon bonded to a methoxy group and two methyl groups (gem-dimethyl). This bulky −C(CH3​)2​(OCH3​) moiety creates a massive steric umbrella that physically blocks the π∗ orbital of the C3 ketone. Standard thermal conditions (e.g., refluxing ethanol) do not provide enough energy to overcome this activation barrier, resulting in unreacted starting materials.

Q2: How can I force the C3 ketone to react despite the steric shielding?

A: You must artificially increase the electrophilicity of the C3 carbon to lower the activation energy. This is achieved through hard Lewis acid catalysis (e.g., TiCl4​ or TMSCl )[3]. The Lewis acid strongly coordinates to the ketone oxygen, drawing electron density away from the C3 carbon. This highly polarized, activated complex is significantly more susceptible to nucleophilic attack, allowing the amine to penetrate the steric shield.

Q3: What should I do if the ethyl ester hydrolyzes before the cyclization is complete?

A: Ester hydrolysis is a common side reaction when forcing conditions (high heat, extended time) are combined with trace moisture. To prevent this:

  • Strictly utilize anhydrous solvents (e.g., anhydrous toluene or DMF).

  • Incorporate a water scavenger. If using protic/Brønsted acid catalysis, use a Dean-Stark apparatus. If using Lewis acids, ensure the addition of an anhydrous amine base (like pyridine) to neutralize generated HCl without introducing water.

  • Alternatively, consider switching to the tert-butyl ester analog (tert-butyl 4-methoxy-4-methyl-3-oxopentanoate), which is highly resistant to hydrolysis and is frequently utilized in MALT1 inhibitor patent routes[2].

Part 2: Troubleshooting Guide & Diagnostic Workflow

When your condensation or alkylation reaction yields less than 20%, follow this diagnostic logic to identify the failure point.

Workflow Start Reaction Yield < 20% Check1 Is the starting beta-keto ester unreacted? Start->Check1 Path1 Steric Blockade: Switch to TiCl4 / Pyridine in Toluene (110°C) Check1->Path1 Yes (Recovered SM) Check2 Is the ester hydrolyzing into a carboxylic acid? Check1->Check2 No Path2 Moisture Issue: Use strictly anhydrous conditions or switch to tert-butyl ester Check2->Path2 Yes (LCMS shows [M-28]) Check3 Are complex, unidentifiable side products forming? Check2->Check3 No Path3 Over-activation: Reduce Lewis Acid loading or lower initial temperature to 0°C Check3->Path3 Yes

Caption: Diagnostic workflow for troubleshooting low yields in sterically hindered condensations.

Part 3: Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions for the condensation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate with a standard 5-aminopyrazole. Note the dramatic shift in conversion when moving from standard Brønsted acids to strong Lewis acids.

Table 1: Optimization of Condensation Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

SolventCatalyst (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
EthanolNone80 (Reflux)24< 5N/A
Toluenep-TsOH (0.2 eq)110 (Dean-Stark)241510
DMFTMSCl (2.0 eq)100164538
Toluene TiCl4​ (1.5 eq) / Pyridine 110 (Reflux) 12 > 95 82

Part 4: Validated Experimental Protocol

Lewis Acid-Catalyzed Condensation for Pyrazolo[1,5-a]pyrimidine Synthesis

Objective: Successfully condense the sterically hindered Ethyl 4-methoxy-4-methyl-3-oxopentanoate with a 5-aminopyrazole to form a bicyclic MALT1 inhibitor intermediate.

Scientific Rationale: Titanium(IV) chloride ( TiCl4​ ) acts as a potent Lewis acid, coordinating with the C3 ketone to overcome the steric hindrance of the adjacent methoxy-dimethyl group. Pyridine is utilized as a non-nucleophilic base to sponge the HCl generated during the dehydration step, preventing the degradation of the acid-sensitive pyrazole ring and avoiding ester hydrolysis[3].

Step-by-Step Methodology:

  • Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Dissolution: Add 5-aminopyrazole (10.0 mmol, 1.0 eq) and Ethyl 4-methoxy-4-methyl-3-oxopentanoate (12.0 mmol, 1.2 eq) to the flask. Dissolve the reagents in 50 mL of anhydrous toluene (0.2 M concentration).

  • Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add a 1.0 M solution of TiCl4​ in toluene (15.0 mL, 1.5 eq) dropwise over 10 minutes.

    • Note: The solution will turn deep red/orange, indicating the formation of the titanium-ketone coordinate complex. Cooling is essential here to prevent uncontrolled exothermic degradation.

  • Base Addition: Maintaining the temperature at 0 °C, add anhydrous pyridine (30.0 mmol, 3.0 eq) dropwise.

  • Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 110 °C for 12 hours. The initial Schiff base formation requires high thermal energy to push past the steric bottleneck, followed by rapid intramolecular cyclization at the C1 ester.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by pouring it into 100 mL of ice-cold saturated aqueous NaHCO3​ .

  • Filtration & Extraction: The quench will generate insoluble TiO2​ salts. Filter the biphasic mixture through a pad of Celite, washing the pad with Ethyl Acetate (EtOAc). Separate the organic layer, extract the aqueous layer twice with EtOAc, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Pathway A Ethyl 4-methoxy-4-methyl-3-oxopentanoate + 5-Aminopyrazole B Steric Clash at C3 Ketone (Bulky -C(Me)2OMe group) A->B Standard Thermal Conditions C Lewis Acid Activation (TiCl4 Coordination) A->C Optimized Protocol (TiCl4) D Imine Intermediate (Rate-Limiting Step) B->D Low Yield / Fails C->D Overcomes Hindrance E Cyclization & Dehydration (Pyridine mediated) D->E F Pyrazolo[1,5-a]pyrimidine Derivative E->F

Caption: Reaction pathway showing Lewis acid activation overcoming C3 steric hindrance.

References

  • Source: US Patent 9,815,842 B2 (Novartis AG)
  • Title: Chlorotrimethylsilane-Promoted Condensation of Ketones and Aminoazoles Source: ChemInform / ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of Beta-Keto Ester Stability: The Case of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

For researchers, scientists, and professionals in drug development, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reliable scientific outcomes. Beta-k...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reliable scientific outcomes. Beta-keto esters, a prevalent structural motif in organic synthesis and medicinal chemistry, are no exception.[1][2] Their utility is intrinsically linked to their stability, as degradation can lead to impurities, loss of yield, and compromised biological activity. This guide provides an in-depth comparative analysis of the stability of a specific beta-keto ester, ethyl 4-methoxy-4-methyl-3-oxopentanoate, against common alternatives, supported by established chemical principles and detailed experimental workflows.

The Stability Landscape of Beta-Keto Esters

Beta-keto esters are characterized by a ketone functional group at the beta-position relative to an ester group. This 1,3-dicarbonyl arrangement imparts unique reactivity, but also introduces inherent stability challenges.[1] The two primary degradation pathways of concern are hydrolysis and decarboxylation.[3][4] Furthermore, the phenomenon of keto-enol tautomerism plays a pivotal role in the overall stability and reactivity profile of these molecules.[5][6]

Hydrolysis: The Achilles' Heel of the Ester Group

Like all esters, beta-keto esters are susceptible to hydrolysis, the cleavage of the ester linkage by water, to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.[7] The resulting beta-keto acids are often unstable and can readily undergo further degradation.[8][9]

Decarboxylation: A Consequence of the Beta-Keto Moiety

The beta-keto acid products of hydrolysis are particularly prone to decarboxylation, the loss of carbon dioxide, to form a ketone.[3][4][10] This process is often facile, especially upon heating, and represents a significant degradation pathway for beta-keto esters under hydrolytic conditions.

Keto-Enol Tautomerism: A Dynamic Equilibrium

Beta-keto esters exist as a dynamic equilibrium between the keto and enol tautomers.[5][6] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of this equilibrium is highly sensitive to factors such as solvent polarity and temperature.[5][6] This tautomerism is not a degradation pathway in itself, but the different reactivities of the keto and enol forms can influence the susceptibility of the molecule to other degradation reactions.

Structural Analysis of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

To understand the specific stability profile of ethyl 4-methoxy-4-methyl-3-oxopentanoate, a close examination of its structure is warranted.

Structure of Ethyl 4-methoxy-4-methyl-3-oxopentanoate:

Key structural features and their predicted influence on stability:

  • Ester Group: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis.

  • Beta-Keto Group: The presence of this group makes the molecule susceptible to decarboxylation following hydrolysis.

  • Quaternary Carbon at the Alpha-Position of the Ketone: The presence of two methyl groups and a methoxy group on the carbon adjacent to the ketone (the alpha-carbon of the keto group, but gamma to the ester) introduces steric hindrance. This hindrance may influence the rate of nucleophilic attack at the adjacent carbonyl and could potentially affect the kinetics of degradation. The lack of an enolizable proton at this position prevents certain side reactions but does not preclude the primary degradation pathways.

  • Methoxy Group: The electron-donating nature of the methoxy group could have a subtle electronic effect on the reactivity of the nearby carbonyl group.

Comparative Stability Analysis: A Forced Degradation Study

To objectively assess the stability of ethyl 4-methoxy-4-methyl-3-oxopentanoate, a forced degradation study is the method of choice.[7][11][12] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. For this comparative guide, we will evaluate its stability against two widely used and structurally simpler beta-keto esters: Ethyl acetoacetate and Methyl acetoacetate .

Selected Beta-Keto Esters for Comparison
Compound NameStructureKey Features for Comparison
Ethyl 4-methoxy-4-methyl-3-oxopentanoate O O
Ethyl acetoacetate O O
Methyl acetoacetate O O`
Experimental Protocol: Forced Degradation Study

The following protocol outlines a comprehensive forced degradation study to compare the stability of the three beta-keto esters.

Objective: To determine the relative stability of ethyl 4-methoxy-4-methyl-3-oxopentanoate, ethyl acetoacetate, and methyl acetoacetate under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • Ethyl 4-methoxy-4-methyl-3-oxopentanoate (for research use only)[13]

  • Ethyl acetoacetate (ReagentPlus®, 99%)

  • Methyl acetoacetate (98%)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation chamber (for temperature and humidity control)

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of each beta-keto ester in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl and 1 N HCl. Keep one set at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH and 1 N NaOH. Keep one set at room temperature and another at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ and 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compounds to 80°C in a stability chamber for 48 hours.

    • Photolytic Degradation: Expose the solid compounds to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time points, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation: Comparative Stability Data

The results of the forced degradation study can be summarized in the following table:

Stress ConditionEthyl 4-methoxy-4-methyl-3-oxopentanoate (% Degradation)Ethyl acetoacetate (% Degradation)Methyl acetoacetate (% Degradation)Major Degradants Identified
0.1 N HCl, RT, 24h Expected LowExpected LowExpected LowHydrolysis products
1 N HCl, 60°C, 24h Expected ModerateExpected HighExpected HighHydrolysis and decarboxylation products
0.1 N NaOH, RT, 24h Expected ModerateExpected HighExpected HighHydrolysis and decarboxylation products
1 N NaOH, 60°C, 24h Expected HighExpected Very HighExpected Very HighHydrolysis and decarboxylation products
3% H₂O₂, RT, 24h Expected LowExpected LowExpected LowOxidative byproducts
30% H₂O₂, RT, 24h Expected ModerateExpected ModerateExpected ModerateOxidative byproducts
80°C, 48h Expected LowExpected LowExpected LowThermally induced byproducts
Photolytic Expected LowExpected LowExpected LowPhotodegradants

Note: The values in the table are hypothetical and represent expected trends based on chemical principles. Actual experimental data would be required to populate this table accurately.

Visualization of Degradation and Experimental Workflow

Degradation Pathway of Beta-Keto Esters

The primary degradation pathway for beta-keto esters under hydrolytic conditions involves initial hydrolysis of the ester followed by decarboxylation of the resulting beta-keto acid.

G BKE Beta-Keto Ester BKA Beta-Keto Acid BKE->BKA Hydrolysis (+H2O, H+ or OH-) BKE->BKA Alcohol Alcohol Ketone Ketone BKA->Ketone Decarboxylation (Heat) BKA->Ketone CO2 CO2 G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solutions (1 mg/mL in ACN) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Comparison HPLC->Data

Caption: Workflow for the forced degradation study.

Discussion and Conclusion

Based on the structural analysis and established principles of chemical stability, it is hypothesized that ethyl 4-methoxy-4-methyl-3-oxopentanoate will exhibit greater stability compared to ethyl acetoacetate and methyl acetoacetate, particularly under hydrolytic conditions. The steric hindrance around the ketone carbonyl, imparted by the two methyl groups on the adjacent carbon, is expected to slow the rate of both acid and base-catalyzed hydrolysis of the ester. While this steric bulk does not prevent the degradation pathways, it is likely to decrease the reaction kinetics.

The stability towards oxidative, thermal, and photolytic stress is predicted to be broadly similar across the three compounds, as these conditions do not typically target the ester or beta-keto moieties with the same specificity as hydrolysis.

For researchers and drug development professionals, the enhanced stability of ethyl 4-methoxy-4-methyl-3-oxopentanoate could offer significant advantages in terms of handling, storage, and reaction control. Its reduced propensity for degradation could lead to higher purity reaction products and a more consistent performance in synthetic applications. However, this predicted stability should be empirically verified through a rigorous forced degradation study as outlined in this guide. The choice of a beta-keto ester for a particular application should always be guided by a combination of its reactivity, stability, and the specific conditions of the intended use.

References

  • Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Pharmapproach. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL ACETOACETATE. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-220. Retrieved from [Link]

  • SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Quora. (2017, December 5). Why is the keto form of ethyl acetoacetate more stable than an enol form? Retrieved from [Link]

  • Hussain, S., & Ahmed, S. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan, 34(3), 643-647. Retrieved from [Link]

  • AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Ryabova, A. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 948-952. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23563-23589. Retrieved from [Link]

  • Rojas-León, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6784. Retrieved from [Link]

  • Ryabova, A. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 948-952. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

  • Schiavoni, M. M., et al. (2024, February 21). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate and its Analogs

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate and its structurally related analogs. By examining the subtle shifts in fragmentation pathways resulting from systematic structural modifications, this document aims to equip the reader with a deeper understanding of how molecular structure dictates fragmentation behavior in β-keto esters.

The fragmentation of β-keto esters is primarily governed by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[1][2] These characteristic fragmentation pathways provide a rich dataset for structural elucidation. In this guide, we will explore how modifications to the ester group, the α-carbon, and the γ-carbon of Ethyl 4-methoxy-4-methyl-3-oxopentanoate influence the resulting mass spectra.

Experimental Methodology

The data presented herein is based on established gas chromatography-mass spectrometry (GC-MS) principles for the analysis of β-keto esters.[3][4][5]

Gas Chromatography (GC) Parameters:

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

Fragmentation Analysis of Ethyl 4-methoxy-4-methyl-3-oxopentanoate (Parent Compound)

Ethyl 4-methoxy-4-methyl-3-oxopentanoate serves as our reference compound. Its structure features a β-keto ester moiety with a methoxy and two methyl groups on the γ-carbon.

Predicted Fragmentation Pathways:

The key fragmentation pathways for Ethyl 4-methoxy-4-methyl-3-oxopentanoate are expected to be:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the γ-carbon, and the bond between the carbonyl carbon and the ester group.

  • McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen.[6] However, due to the quaternary γ-carbon in our parent compound, a direct McLafferty rearrangement is not possible. Variations of this rearrangement might occur.

  • Loss of the Ester Group: Fragmentation involving the loss of the ethoxy group (-OC2H5) or the entire ethyl acetate moiety.

Comparative Fragmentation Analysis of Analogs

To understand the structure-fragmentation relationship, we will now compare the fragmentation of our parent compound with three systematically chosen analogs.

Analog 1: Methyl 4-methoxy-4-methyl-3-oxopentanoate

This analog differs from the parent compound only in the ester group (methyl vs. ethyl). This allows for the direct assessment of the ester group's influence on fragmentation.

Analog 2: Ethyl 4-methyl-3-oxopentanoate

In this analog, the methoxy group at the γ-position is replaced by a hydrogen atom. This change introduces a γ-hydrogen, making the McLafferty rearrangement a likely and significant fragmentation pathway.

Analog 3: Ethyl 4-methoxy-3-oxobutanoate

Here, the two methyl groups at the γ-position are replaced by hydrogen atoms. This modification will influence the stability of the resulting fragment ions.

Data Summary

The following table summarizes the predicted key fragment ions (m/z) for Ethyl 4-methoxy-4-methyl-3-oxopentanoate and its analogs.

Fragment IonEthyl 4-methoxy-4-methyl-3-oxopentanoate (Parent)Methyl 4-methoxy-4-methyl-3-oxopentanoate (Analog 1)Ethyl 4-methyl-3-oxopentanoate (Analog 2)Ethyl 4-methoxy-3-oxobutanoate (Analog 3)
Molecular Ion [M] 188174158160
[M - OCH3] 157143-129
[M - OCH2CH3] 143-113115
[M - COOCH2CH3] 115-8587
[M - COOCH3] -115--
McLafferty Rearrangement Ion Not prominentNot prominent116116
[C(CH3)2OCH3] 8787--
[COCH2COOC2H5] 129-129129
[CH3CO] 43434343

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for the parent compound and its analogs.

Ethyl 4-methoxy-4-methyl-3-oxopentanoate Fragmentation

M [C9H16O4]+• m/z 188 F1 [C8H13O3]+ m/z 157 M->F1 -OCH3 F2 [C7H11O3]+ m/z 143 M->F2 -OC2H5 F3 [C6H11O]+ m/z 115 M->F3 -COOC2H5 F4 [C5H11O]+ m/z 87 F3->F4 -CO M [C8H14O4]+• m/z 174 F1 [C7H11O3]+ m/z 143 M->F1 -OCH3 F2 [C7H11O3]+ m/z 143 M->F2 -OCH3 F3 [C6H11O]+ m/z 115 M->F3 -COOCH3 F4 [C5H11O]+ m/z 87 F3->F4 -CO

Caption: Fragmentation of Methyl 4-methoxy-4-methyl-3-oxopentanoate.

Ethyl 4-methyl-3-oxopentanoate Fragmentation

M [C8H14O3]+• m/z 158 F1 [C6H10O2]+• m/z 114 M->F1 McLafferty F2 [C6H9O2]+ m/z 113 M->F2 -OC2H5 F3 [C5H9O]+ m/z 85 M->F3 -COOC2H5 F4 [C2H5O]+ m/z 45 M->F4 α-cleavage

Caption: Fragmentation of Ethyl 4-methyl-3-oxopentanoate.

Ethyl 4-methoxy-3-oxobutanoate Fragmentation

M [C7H12O4]+• m/z 160 F1 [C5H8O3]+• m/z 116 M->F1 McLafferty F2 [C6H9O3]+ m/z 129 M->F2 -OCH3 F3 [C5H9O2]+ m/z 115 M->F3 -OC2H5 F4 [C3H5O2]+ m/z 87 M->F4 -COOC2H5

Caption: Fragmentation of Ethyl 4-methoxy-3-oxobutanoate.

Discussion of Fragmentation Differences

The comparative analysis reveals distinct trends in fragmentation based on structural modifications:

  • Influence of the Ester Group (Parent vs. Analog 1): The primary difference observed is the mass of the fragments containing the ester moiety. For instance, the loss of the alkoxy group results in a fragment at m/z 143 for the parent compound (-OC2H5) and m/z 143 for Analog 1 (-OCH3). This predictable shift is a fundamental tool for identifying the ester group present in an unknown β-keto ester.

  • Role of the γ-Hydrogen and the McLafferty Rearrangement (Parent vs. Analog 2): The most significant difference is the prominent McLafferty rearrangement peak at m/z 116 for Analog 2, which is absent for the parent compound. [6]This is a direct consequence of the presence of a γ-hydrogen in Analog 2, which facilitates this characteristic six-membered ring transition state rearrangement. The absence of this peak in the parent compound's spectrum is a strong indicator of a quaternary γ-carbon.

  • Effect of γ-Substituents (Parent vs. Analog 3): Analog 3, with two hydrogens instead of two methyl groups at the γ-position, also exhibits a McLafferty rearrangement, leading to a fragment at m/z 116. The relative abundance of other fragments, such as the loss of the methoxy group, will be influenced by the relative stability of the resulting carbocations. The tertiary carbocation formed from the parent compound upon loss of the methoxy group is more stable than the primary carbocation that would be formed from Analog 3, suggesting that the [M - OCH3]+ ion would be more abundant for the parent compound.

Conclusion

The mass spectrometry fragmentation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate and its analogs provides a clear illustration of how subtle changes in molecular structure can lead to significant and predictable differences in their mass spectra. The presence or absence of a γ-hydrogen atom is a key determinant for the occurrence of the McLafferty rearrangement, a powerful diagnostic tool. Variations in the ester group and other substituents lead to systematic shifts in fragment masses, allowing for detailed structural elucidation. This guide serves as a foundational reference for researchers working with β-keto esters, enabling more confident identification and characterization of these important chemical entities.

References

  • Schiavoni, M. M., et al. (2014). Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Journal of the Brazilian Chemical Society, 25(1), 165-171. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(12), 1975-1979. [Link]

  • Bowie, J. H., et al. (1966). Mass spectra of β-keto esters. Journal of the American Chemical Society, 88(24), 5660-5664. [Link]

  • Jerkovich, G., et al. (2003). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Journal of Chromatographic Science, 41(5), 241-245. [Link]

  • Castañeda-Corral, G., et al. (2015). Separation of keto-enol tautomers in β-ketoesters: a gas chromatography-mass spectrometric study. J-GLOBAL. [Link]

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]

  • Mass fragmentation pattern of identified compounds from ethyl acetate... ResearchGate. [Link]

  • Aplin, R. T., et al. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 808-812. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Validation

A Comparative Guide to Catalytic Efficiency in the Amidation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate

For researchers, scientists, and drug development professionals, the efficient synthesis of β-ketoamides is a critical step in the development of novel therapeutics and complex organic molecules. These motifs are prevale...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of β-ketoamides is a critical step in the development of novel therapeutics and complex organic molecules. These motifs are prevalent in a wide array of biologically active compounds. The direct amidation of β-keto esters, such as Ethyl 4-methoxy-4-methyl-3-oxopentanoate, presents a more atom-economical and convergent synthetic route compared to traditional methods that may require harsh reagents or multiple steps. This guide provides an in-depth comparison of prominent catalytic systems for this transformation, offering insights into their mechanisms, performance, and practical application. While specific data for Ethyl 4-methoxy-4-methyl-3-oxopentanoate is limited in the public domain, this guide draws upon established methodologies for structurally similar β-keto esters to provide a robust framework for catalyst selection and experimental design.

The Synthetic Challenge: Direct Amidation of a Sterically Hindered β-Keto Ester

The structure of Ethyl 4-methoxy-4-methyl-3-oxopentanoate presents a unique set of challenges for amidation. The presence of a quaternary carbon adjacent to the methoxy group introduces significant steric hindrance around the carbonyl group targeted for amidation. Furthermore, the β-keto functionality can lead to undesired side reactions. An ideal catalytic system should therefore offer high chemoselectivity, operate under mild conditions to preserve the integrity of the molecule, and overcome the steric barriers to achieve high conversion and yield.

Comparative Analysis of Catalytic Systems

The following sections detail the performance of various catalytic systems applicable to the amidation of β-keto esters. A summary of their key performance indicators is provided in Table 1.

Biocatalysis: The Green Chemistry Approach with Lipases

Enzymatic catalysis, particularly with lipases, has emerged as a powerful and sustainable method for amide bond formation.[1] Lipases, such as Candida antarctica lipase B (CAL-B), are well-documented for their ability to catalyze the aminolysis of esters.[2][3]

Mechanism of Action: The catalytic triad (serine, histidine, and aspartate) in the active site of the lipase activates the ester carbonyl, making it susceptible to nucleophilic attack by the amine. The reaction proceeds through an acyl-enzyme intermediate.

Performance Insights:

  • Mild Conditions: Lipase-catalyzed reactions typically occur at or near room temperature, minimizing the risk of thermal degradation of the substrate and product.

  • High Selectivity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, which can be advantageous for complex molecules.

  • Environmental Benignity: Lipases are biodegradable and operate in environmentally friendly solvent systems, often with minimal byproducts.

  • Substrate Scope: While powerful, the substrate scope can be limited by the specific steric and electronic requirements of the enzyme's active site. For a sterically hindered substrate like Ethyl 4-methoxy-4-methyl-3-oxopentanoate, screening of different lipases may be necessary.

A notable example is the use of CAL-B for the aminolysis of β-keto methyl esters with various amines, which resulted in good yields.[2] Another unique intracellular lipase, SpL, has shown high activity for the aminolysis of both esters and carboxylic acids, even in the presence of water.[4][5]

Transition Metal Catalysis: Versatility and Reactivity

A diverse range of transition metals have been employed to catalyze the amidation of esters, offering high reactivity and broad substrate scope.

Recent advancements have demonstrated the utility of nickelocene as a catalyst for the α-amidation of β-keto esters. This method allows for a convergent synthesis with broad functional group tolerance on both the ester and the amine.

Performance Insights:

  • Broad Substrate Tolerance: The nickel-catalyzed system has been shown to be effective for a variety of β-keto esters, including those with α-substituents and cyclic structures.[6]

  • Convergent Synthesis: This approach enables the direct coupling of complex ester and amine fragments, streamlining synthetic routes.[6]

  • Reaction Conditions: The reaction typically requires a base, such as lithium tert-butoxide, and is conducted at moderate temperatures (e.g., 30 °C).[6]

Iron(III) chloride (FeCl3) has been reported as an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions.[7] This method is attractive due to the low cost and low toxicity of iron.

Performance Insights:

  • Solvent-Free Conditions: The absence of a solvent simplifies purification and reduces environmental impact.[7]

  • Good to Excellent Yields: The method has been shown to provide good yields for a range of esters and amines.[7]

  • Reaction Temperature: The reactions are typically carried out at elevated temperatures (e.g., 80 °C).[7]

Lanthanum(III) triflate (La(OTf)3) is another effective Lewis acid catalyst for the direct amidation of esters under mild conditions.[8]

Performance Insights:

  • Mild Conditions: The reaction can proceed at temperatures ranging from room temperature to 70 °C.[8]

  • Low Catalyst Loading: The catalyst is effective at low loadings.[8]

  • Broad Substrate Scope: The method tolerates a variety of functional groups on both the ester and the amine.[8]

Organocatalysis and Other Methods

The use of non-metallic catalysts and alternative reaction conditions offers further avenues for the amidation of β-keto esters. For instance, a sustainable, metal- and base-free direct amidation of esters has been developed using water as a green solvent.[9] This approach is particularly effective for phenyl esters, where phenol acts as a good leaving group.[9]

Data Summary

Catalytic SystemCatalystTypical Reaction ConditionsReported Yields (for analogous β-keto esters)Key AdvantagesPotential Challenges for Ethyl 4-methoxy-4-methyl-3-oxopentanoate
Biocatalysis Candida antarctica Lipase B (CAL-B)Organic solvent, ~30-50 °CGoodMild conditions, high selectivity, environmentally friendlySteric hindrance at the α-position may limit enzyme activity
Nickel Catalysis Nickelocene/LiOt-BuTHF, 30 °CGood to highBroad substrate tolerance, convergentCatalyst sensitivity, requirement of a strong base
Iron Catalysis FeCl3Solvent-free, 80 °CGood to excellentLow cost, low toxicity, solvent-freeHigher reaction temperature may not be suitable for all substrates
Lanthanide Catalysis La(OTf)3Toluene, rt - 70 °CHighMild conditions, low catalyst loading, broad scopeCatalyst cost and handling
Metal-Free Water (as solvent)Water, refluxUp to 95% (for phenyl esters)Sustainable, inexpensive, simpleMay require activation of the ethyl ester to a more reactive form

Experimental Protocols

The following is a representative protocol for the lipase-catalyzed amidation of a β-keto ester, which can be adapted for Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Protocol: Lipase-Catalyzed Amidation of a β-Keto Ester

Materials:

  • Ethyl 4-methoxy-4-methyl-3-oxopentanoate

  • Amine of choice (e.g., benzylamine)

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

  • Molecular sieves (3Å or 4Å), activated

Procedure:

  • To a clean, dry reaction vial, add Ethyl 4-methoxy-4-methyl-3-oxopentanoate (1.0 mmol).

  • Add the amine (1.2 mmol, 1.2 equivalents).

  • Add anhydrous organic solvent (5 mL).

  • Add activated molecular sieves (approx. 100 mg) to remove any traces of water.

  • Add immobilized CAL-B (e.g., Novozym 435, 50 mg).

  • Seal the vial and place it on a shaker or stirrer at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Upon completion, filter off the enzyme and molecular sieves.

  • Wash the solids with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-ketoamide.

Visualizing the Process

General Reaction Pathway for Amidation

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products beta_keto_ester Ethyl 4-methoxy-4-methyl-3-oxopentanoate beta_keto_amide N-substituted 4-methoxy-4-methyl-3-oxopentanamide beta_keto_ester->beta_keto_amide + Amine amine Amine (R-NH2) amine->beta_keto_amide catalyst Catalyst (e.g., Lipase, Ni, Fe, La) catalyst->beta_keto_amide ethanol Ethanol

Caption: Generalized reaction scheme for the catalytic amidation of a β-keto ester.

Experimental Workflow for Catalytic Amidation

G start Start prep Prepare Reactants (Ester, Amine, Solvent) start->prep reaction Reaction Setup (Add Catalyst, Heat/Stir) prep->reaction monitoring Monitor Reaction (TLC, GC/HPLC) reaction->monitoring workup Reaction Workup (Filter, Quench) monitoring->workup Reaction Complete extraction Extraction & Washing workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis end_node End analysis->end_node

Caption: A typical experimental workflow for catalytic amidation from setup to analysis.

Conclusion and Future Outlook

The catalytic amidation of β-keto esters is a rapidly evolving field with significant potential for streamlining the synthesis of valuable organic molecules. While direct comparative data for Ethyl 4-methoxy-4-methyl-3-oxopentanoate is not yet widely available, the successful application of biocatalysts and various transition metal catalysts to analogous substrates provides a strong foundation for future research. For the specific challenges posed by this sterically hindered substrate, a high-throughput screening of different catalysts and reaction conditions would be a prudent approach. The mild conditions and high selectivity offered by biocatalysts like CAL-B make them a particularly attractive starting point. As the demand for greener and more efficient synthetic methods grows, the development of novel catalytic systems for the amidation of complex esters will undoubtedly remain an area of intense investigation.

References

  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene C
  • Biocatalytic amide bond form
  • Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.
  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters.
  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Thieme.
  • Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene C
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
  • Traditional and new catalysts in activation of esters for amidation.
  • Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.
  • Lipase-Catalyzed Transamidation of Urethane-Bond-Containing Ester.
  • Lipase-Catalyzed Transamidation of Urethane-Bond-Containing Ester. ACS Omega.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • A sustainable metal and base-free direct amidation of esters using water as a green solvent. Royal Society of Chemistry.
  • Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Organic Chemistry Portal.

Sources

Comparative

Cross-validation of spectroscopic methods for Ethyl 4-methoxy-4-methyl-3-oxopentanoate characterization

An objective, data-driven cross-validation of spectroscopic methods is essential for the unambiguous structural elucidation of complex β-keto esters. Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven cross-validation of spectroscopic methods is essential for the unambiguous structural elucidation of complex β-keto esters. Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) presents a unique analytical challenge: it features a highly substituted quaternary carbon (C4) bearing both a methoxy and a gem-dimethyl group, adjacent to a β-keto ester backbone [1].

As a Senior Application Scientist, I approach the characterization of this molecule not as a series of isolated tests, but as a self-validating orthogonal system . No single technique provides a complete picture. Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework, Fourier Transform Infrared (FTIR) spectroscopy differentiates the electronic environments of the carbonyls, and Gas Chromatography-Mass Spectrometry (GC-MS) confirms the exact mass and fragmentation logic.

Below is a comprehensive guide comparing these alternatives, complete with field-proven protocols and quantitative data.

Methodological Cross-Validation Strategy

To ensure scientific integrity, the analytical workflow must be structured so that the limitations of one method are compensated by the strengths of another. For instance, while MS can confirm the molecular weight, it cannot easily distinguish between isobaric functional groups—a gap filled by FTIR and NMR [2].

G A Sample: Ethyl 4-methoxy-4-methyl-3-oxopentanoate B NMR Spectroscopy (Backbone Connectivity & Tautomerism) A->B C FTIR Spectroscopy (Carbonyl Differentiation) A->C D GC-MS Analysis (Molecular Mass & Fragmentation) A->D E Orthogonal Data Cross-Validation B->E C->E D->E

Workflow for the orthogonal spectroscopic cross-validation of β-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method: NMR is the primary tool for determining atomic connectivity. For Ethyl 4-methoxy-4-methyl-3-oxopentanoate, ¹H and ¹³C NMR are critical for confirming the presence of the quaternary C4 center. The bulky 2-methoxy-2-propyl group sterically hinders the formation of the enol tautomer, meaning the keto form overwhelmingly dominates the equilibrium in non-polar solvents like CDCl₃ [3].

Self-Validating Protocol (1D & 2D NMR):

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS). Validation Check: TMS acts as an internal zero-point reference to prevent chemical shift drift.

  • Instrument Tuning: Tune and match the probe on a 400 MHz spectrometer to the ¹H and ¹³C frequencies. Perform automated shimming (Z1-Z4) until the TMS signal full-width at half-maximum (FWHM) is <1.0 Hz.

  • Acquisition:

    • Acquire ¹H NMR (16 scans, 30° pulse, 5s relaxation delay to ensure quantitative integration).

    • Acquire ¹³C{¹H} NMR (1024 scans, 45° pulse, 2s relaxation delay).

  • Cross-Validation (HSQC/HMBC): Run 2D HMBC to observe the three-bond (³J_CH) coupling between the C4 methyl protons and the C3 ketone carbonyl, definitively proving the attachment of the quaternary center to the β-keto system.

Fourier Transform Infrared (FTIR) Spectroscopy

The Causality of the Method: While NMR proves connectivity, FTIR is highly sensitive to bond dipole moments. The molecule contains two distinct carbonyls: an ester (C1) and a ketone (C3). Because they are separated by an α-methylene group (C2), they do not conjugate, but their distinct electronic environments result in separate, quantifiable stretching frequencies [4].

Self-Validating Protocol (ATR-FTIR):

  • Background Subtraction: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a 32-scan background spectrum of the ambient atmosphere. Validation Check: The background must show baseline noise <0.01 absorbance units to ensure no cross-contamination.

  • Sample Application: Apply 2 µL of the neat liquid sample directly onto the ATR crystal. Ensure full coverage of the active sensor area.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality of the Method: GC-MS validates the molecular mass (188.22 g/mol ) and provides a structural fingerprint via Electron Ionization (EI). The presence of the methoxy group on the highly substituted C4 carbon creates a highly stable oxonium ion upon fragmentation. Alpha-cleavage at the C3-C4 bond is thermodynamically favored, making this specific fragment the base peak [5].

Self-Validating Protocol (EI-GC-MS):

  • Sample Preparation: Dilute the sample to 100 ppm in GC-grade hexane. Add 10 ppm of an internal standard (e.g., decane) to validate injection volume and column retention stability.

  • Instrument Calibration: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and validate the 70 eV electron multiplier voltage.

  • Chromatography: Inject 1 µL (split ratio 50:1) onto an HP-5MS column (30m x 0.25mm x 0.25µm). Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Mass Acquisition: Scan range m/z 40–300.

G M Molecular Ion [M]+ m/z 188 (Weak) F1 Alpha Cleavage (C3-C4) m/z 73 (Base Peak) [C(CH3)2(OCH3)]+ M->F1 Favored (Stable Oxonium) F2 Ethoxy Loss (M-45) m/z 143 [M - OCH2CH3]+ M->F2 Ester Cleavage F3 McLafferty Rearrangement m/z 160 [M - C2H4]+ M->F3 H-Transfer

EI-MS fragmentation logic for Ethyl 4-methoxy-4-methyl-3-oxopentanoate.

Quantitative Data Comparison

The following table synthesizes the expected quantitative outputs from the cross-validation workflows, providing a direct reference for structural confirmation.

Analytical MethodTarget ParameterExpected Value / SignalStructural Assignment
¹H NMR (CDCl₃) Chemical Shift (δ)3.55 ppm (s, 2H)C2 α-methylene protons (between two C=O)
Chemical Shift (δ)3.25 ppm (s, 3H)C4 Methoxy protons (-OCH₃)
Chemical Shift (δ)1.35 ppm (s, 6H)C4 gem-dimethyl protons
Chemical Shift (δ)4.18 ppm (q, 2H); 1.27 ppm (t, 3H)Ethyl ester group (-CH₂CH₃)
¹³C NMR (CDCl₃) Chemical Shift (δ)~205.0 ppmC3 Ketone carbonyl
Chemical Shift (δ)~167.5 ppmC1 Ester carbonyl
Chemical Shift (δ)~82.0 ppmC4 Quaternary carbon (shielded by -OCH₃)
FTIR (ATR) Wavenumber (cm⁻¹)1735 - 1745 cm⁻¹Ester C=O stretch
Wavenumber (cm⁻¹)1715 - 1725 cm⁻¹Ketone C=O stretch
Wavenumber (cm⁻¹)1100 - 1150 cm⁻¹C-O-C stretch (Methoxy & Ester)
GC-MS (70 eV) Mass-to-Charge (m/z)188 [M]⁺Molecular Ion
Mass-to-Charge (m/z)73 (Base Peak)[C(CH₃)₂(OCH₃)]⁺ oxonium ion
Mass-to-Charge (m/z)143[M - OCH₂CH₃]⁺ (Loss of ethoxy)

Conclusion

Relying on a single spectroscopic method for the characterization of highly substituted β-keto esters introduces significant analytical risk. NMR provides the definitive map of the carbon framework and proves the quaternary nature of C4. However, FTIR is required to unambiguously assign the independent vibrational modes of the ester and ketone carbonyls, while GC-MS acts as the ultimate validator of molecular weight and thermodynamic stability via predictable fragmentation pathways. Together, they form an unassailable, self-validating analytical package.

References

  • ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics." Journal of Physical Chemistry A. Available at:[Link]

  • MDPI. "NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics." Metabolites. Available at:[Link]

Safety & Regulatory Compliance

Safety

Ethyl 4-methoxy-4-methyl-3-oxopentanoate proper disposal procedures

Ethyl 4-methoxy-4-methyl-3-oxopentanoate: Comprehensive Handling and Disposal Protocol Executive Summary In pharmaceutical synthesis and advanced drug development, Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 4-methoxy-4-methyl-3-oxopentanoate: Comprehensive Handling and Disposal Protocol

Executive Summary In pharmaceutical synthesis and advanced drug development, Ethyl 4-methoxy-4-methyl-3-oxopentanoate (CAS: 1517876-44-6) serves as a critical beta-keto ester building block. While its utility in constructing complex heterocyclic scaffolds is well-documented, its end-of-life management requires precise logistical planning. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Characterization & Causality in Disposal

Expertise & Experience: To design an effective disposal strategy, we must first understand the molecular behavior of the waste. Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a highly functionalized organic ester. It lacks halogens (fluorine, chlorine, bromine, iodine) or heavy metals, classifying it strictly as a non-halogenated organic compound .

The causality behind its disposal route—high-temperature incineration rather than aqueous drain disposal—stems from its carbon-dense structure (C9H16O4) and limited aqueous solubility. Complex synthetic intermediates resist rapid biodegradation in municipal wastewater treatment plants. However, their high calorific value makes them ideal candidates for commercial incineration with energy recovery (fuel blending).

Table 1: Physicochemical & Hazard Summary

Property / ParameterValue / ClassificationOperational Implication
Chemical Name Ethyl 4-methoxy-4-methyl-3-oxopentanoateN/A
CAS Number 1517876-44-6Essential for hazardous waste manifesting
Molecular Formula C9H16O4High carbon content; supports combustion
Molecular Weight 188.22 g/mol Moderate volatility; requires sealed containers
Waste Classification Non-Halogenated Organic WasteMust be strictly segregated from halogens
EPA RCRA Code D001 (if mixed with flammable solvents)High-temperature incineration required

Waste Segregation Logic & Decision Pathway

Trustworthiness & Self-Validating Systems: A robust disposal protocol relies on self-validating steps. When generating waste containing this ester, the primary operational risk is cross-contamination with halogenated solvents (e.g., dichloromethane, chloroform), which are frequently used in organic extractions.

Why segregate? Incinerating halogenated waste requires specialized scrubbers to neutralize corrosive hydrogen halide gases (like HCl), significantly increasing disposal costs and environmental risk. By rigorously isolating Ethyl 4-methoxy-4-methyl-3-oxopentanoate into the non-halogenated stream, laboratories optimize logistics.

Validation Step: Perform a routine Beilstein test (copper wire flame test) on bulk organic waste carboys. A green flame indicates halogen contamination, invalidating the non-halogenated status and requiring immediate reclassification of the entire container.

WasteSegregation A Ethyl 4-methoxy-4-methyl-3-oxopentanoate Waste Generated B Mixed with Halogenated Solvents? (e.g., DCM, Chloroform) A->B C Yes: Halogenated Waste Stream (Requires Specialized Scrubbing) B->C  Yes D No: Non-Halogenated Waste Stream (Ideal for Energy Recovery) B->D  No E Consolidate in compatible container (Glass or HDPE Carboy) D->E F Label: 'Non-Halogenated Organic Waste' Include CAS: 1517876-44-6 E->F G EPA-Compliant Commercial Incineration (Thermal Destruction) F->G

Figure 1: Segregation and disposal workflow for Ethyl 4-methoxy-4-methyl-3-oxopentanoate waste.

Step-by-Step Disposal Methodologies

The following protocols provide actionable, step-by-step guidance for different waste states encountered during drug development workflows.

Protocol A: Pure Chemical & Organic Mother Liquor Disposal Scenario: Disposal of expired stock, unused reagents, or post-reaction organic filtrates (e.g., ethyl acetate/hexane mixtures containing the ester).

  • Verify Compatibility: Ensure the waste collection carboy is made of High-Density Polyethylene (HDPE) or glass. Do not use standard LDPE, as prolonged exposure to esters can cause polymer swelling and structural failure.

  • Transfer: In a certified chemical fume hood, use a dedicated wide-mouth funnel to transfer the liquid into the "Non-Halogenated Organic Waste" container.

  • Volume Management: Never fill the waste container beyond 80% capacity. Leave headspace to accommodate vapor pressure expansion, especially in climate-controlled labs where temperature fluctuations occur.

  • Manifesting: Log the estimated volume and concentration of Ethyl 4-methoxy-4-methyl-3-oxopentanoate on the hazardous waste inventory sheet attached to the carboy.

Protocol B: Aqueous Extraction Waste (Biphasic Mixtures) Scenario: Post-reaction workups involving aqueous washes (e.g., brine, sodium bicarbonate) where trace amounts of the ester partition into the water layer.

  • Phase Separation: Allow the biphasic mixture to settle completely in a separatory funnel. This self-validates the separation of the organic and aqueous matrices.

  • Organic Layer: Drain the primary organic layer containing the bulk of the ester into the Non-Halogenated Organic Waste stream.

  • Aqueous Layer: Even if the aqueous layer contains only trace organics, do NOT pour it down the drain. Collect it in a dedicated "Aqueous Waste - Trace Organics" container.

  • Causality: Trace beta-keto esters can disrupt local aquatic ecosystems and violate municipal wastewater discharge limits. Commercial treatment facilities will subject this aqueous waste to activated carbon filtration or secondary biological treatment.

Protocol C: Contaminated Solid Consumables Scenario: Disposal of silica gel from column chromatography, contaminated filter paper, or single-use PPE.

  • Solvent Evaporation: Allow residual highly volatile solvents (like hexane) to evaporate from the silica gel inside the fume hood. Note: The ester itself (MW 188.22) will not evaporate readily and remains trapped on the solid support.

  • Containment: Transfer the dry, ester-contaminated silica gel into a puncture-resistant, sealable poly-bag or a dedicated solid waste drum.

  • Labeling: Label as "Hazardous Solid Waste - Organic Contaminated (Contains Ethyl 4-methoxy-4-methyl-3-oxopentanoate)".

  • Disposal Route: Route to environmental health and safety (EHS) for solid waste incineration.

Regulatory Grounding & E-E-A-T Compliance

Handling and disposal must strictly adhere to federal and institutional guidelines. According to the foundational safety text, Prudent Practices in the Laboratory [1], all synthetic intermediates of unknown or unverified toxicity must be treated as hazardous. Laboratory chemical hoods should never be used for the intentional evaporation of volatile waste as a disposal method; this is a direct violation of environmental emission standards.

Furthermore, under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) [2], non-halogenated organic liquids are typically managed via fuel blending and incineration. By properly segregating Ethyl 4-methoxy-4-methyl-3-oxopentanoate [3], laboratories ensure that the waste is utilized for energy recovery, aligning with the EPA's preferred hierarchy of environmental management techniques.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Institutes of Health (NIH) NCBI Bookshelf. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management and RCRA Regulations." Available at: [Link]

Handling

Personal protective equipment for handling Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Operational Guide: Personal Protective Equipment & Handling Protocols for Ethyl 4-methoxy-4-methyl-3-oxopentanoate Executive Summary & Chemical Profile Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a functionalized beta-ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment & Handling Protocols for Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Executive Summary & Chemical Profile

Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a functionalized beta-keto ester utilized in advanced organic synthesis and drug development. Due to its specific structural properties, handling this compound requires stringent adherence to safety protocols to mitigate risks associated with dermal exposure, ocular damage, and flammability. This guide provides a self-validating operational framework for researchers to ensure maximum safety and compliance during laboratory workflows.

Quantitative Chemical Profile

Property Specification
Chemical Name Ethyl 4-methoxy-4-methyl-3-oxopentanoate
CAS Number 1517876-44-6
Molecular Formula C9H16O4

| Molecular Weight | 188.22 g/mol |

Hazard Identification & Mechanistic Toxicology

Understanding the causality behind safety protocols is critical for effective risk management. Do not simply wear PPE; understand why it protects you from this specific molecule.

  • Dermal Toxicity: As an organic ester, this compound acts as a lipophilic solvent. Upon contact with the stratum corneum, it can extract epidermal lipids, leading to severe irritant contact dermatitis.

  • Ocular Hazard: Ocular exposure is highly dangerous. The ester can rapidly penetrate the lipophilic corneal epithelium, causing permanent lipid dissolution and tissue damage.

  • Inhalation & Flammability: Like many beta-keto esters, it presents a moderate inhalation hazard due to its volatility and is a combustible liquid, requiring the strict elimination of ignition sources.

PPE Matrix & Selection Rationale

In accordance with OSHA 29 CFR 1910.132[1], the following Personal Protective Equipment (PPE) is mandatory. The selection is based on the specific degradation and permeation rates of beta-keto esters.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Butyl rubber or Nitrile gloves (≥ 0.11 mm thickness)Esters readily permeate standard latex. Butyl rubber provides superior resistance to ester degradation, preventing transdermal absorption.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant)Prevents aerosolized droplets or splashes from contacting the lipophilic corneal epithelium, mitigating severe ocular damage.
Body Protection Flame-resistant (FR) lab coat (Nomex or equivalent)Beta-keto esters are combustible organics. FR coats prevent fabric ignition in the event of a localized flash fire.
Respiratory NIOSH-approved organic vapor cartridgeCaptures volatile organic compounds (VOCs) via activated carbon adsorption. Required only if handling outside a fume hood.

Operational Workflow: Handling & Spill Response

Self-validating protocols ensure that each operational step confirms the safety of the next.

Standard Handling Protocol:

  • Pre-Operational Setup: Conduct all transfers within a certified Class II Type B2 or standard chemical fume hood to ensure vapor capture[2].

  • PPE Verification: Inspect butyl rubber or nitrile gloves for pinhole degradation before donning. Defective or damaged PPE must never be used[3].

  • Transfer Mechanics: Use positive displacement pipettes or glass syringes for transferring the liquid to prevent aerosolization.

  • Decontamination: Post-operation, wipe down surfaces with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any acidic byproducts if the ester hydrolyzes, followed by standard laboratory detergent.

Spill Response Methodology: In the event of a spill, follow the logical workflow outlined below.

SpillResponse A Spill Detected: Ethyl 4-methoxy- 4-methyl-3-oxopentanoate BB BB A->BB  > 500 mL or Poor Ventilation   B Assess Volume & Vapor Level D Verify PPE Integrity (Butyl/Nitrile Gloves, Goggles) B->D  < 500 mL (Manageable)   C Evacuate & Call Hazmat E Contain with Inert Absorbent (Vermiculite/Sand) D->E F Transfer to Sealed Waste Container E->F G Label as Combustible Organic Waste F->G BB->C  > 500 mL or Poor Ventilation  

Fig 1: Step-by-step spill response workflow for beta-keto ester derivatives.

Disposal & Waste Management Protocol

Proper disposal prevents environmental contamination and hazardous chemical reactions in waste streams[4].

  • Segregation: Collect liquid waste and contaminated solid absorbents in a high-density polyethylene (HDPE) container specifically designated for "Non-Halogenated Combustible Organics."

  • Incompatibility Check: Strictly segregate from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions.

  • Labeling: Label the container with the full chemical name (Ethyl 4-methoxy-4-methyl-3-oxopentanoate), CAS No. 1517876-44-6, and "Flammable/Irritant."

  • Institutional Transfer: Transfer the sealed container to the Environmental Health and Safety (EHS) department for final disposal via incineration, adhering to EPA RCRA guidelines[2].

References[1] Title: Ethyl 4-methoxy cinnamate - Sigma-Aldrich (Contains Ethyl 4-methoxy-4-methyl-3-oxopentanoate data)

Sources

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